(S)-(-)-N-(1-Phenylethyl)maleimide
Description
The exact mass of the compound (S)-(-)-N-(1-Phenylethyl)maleimide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-(-)-N-(1-Phenylethyl)maleimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-N-(1-Phenylethyl)maleimide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[(1S)-1-phenylethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(13)15/h2-9H,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZXUQWQRVKGAH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424901 | |
| Record name | (S)-(-)-N-(1-Phenylethyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60925-76-0 | |
| Record name | (S)-(-)-N-(1-Phenylethyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-N-(1-Phenylethyl)maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical properties of (S)-(-)-N-(1-Phenylethyl)maleimide for polymer synthesis
Topic: Chemical Properties of (S)-(-)-N-(1-Phenylethyl)maleimide for Polymer Synthesis Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Utility
(S)-(-)-N-(1-Phenylethyl)maleimide (S-PEMI) is a high-value chiral monomer utilized primarily to introduce thermal stability, chemical resistance, and optical activity into polymeric backbones. Unlike standard N-substituted maleimides, S-PEMI possesses a chiral center adjacent to the imide nitrogen, which allows for the synthesis of optically active polymers with main-chain asymmetry.
Its utility in polymer synthesis is defined by three critical attributes:
-
High Glass Transition Temperature (Tg): The rigid five-membered imide ring significantly restricts chain mobility, elevating the Tg of copolymers (often >200°C).
-
Asymmetric Induction: Through anionic polymerization with chiral ligands, S-PEMI can form polymers where chirality is induced into the main chain (threo-diisotactic structures), essential for Chiral Stationary Phases (CSPs).
-
Alternating Copolymerization: It exhibits a strong alternating tendency with electron-donor monomers like styrene, creating highly ordered polymer sequences.
Monomer Synthesis & Purification Protocols
To achieve high-molecular-weight polymers, the purity of S-PEMI is paramount. Impurities such as residual maleamic acid or water can terminate anionic chains and broaden polydispersity in radical systems.
Synthesis Pathway
The synthesis follows a two-step dehydration protocol. The intermediate maleamic acid is formed first, followed by cyclodehydration.
Reaction Scheme (DOT Visualization):
Caption: Two-step synthesis of S-PEMI involving amidation followed by chemical dehydration.
Purification Protocol (Self-Validating)
-
Crude Isolation: The crude product often contains unreacted amine or oligomeric byproducts.
-
Recrystallization: Use ethanol/water (4:1 v/v) or cyclohexane . Dissolve at 60°C, filter hot to remove insoluble imide oligomers, and cool slowly to 4°C.
-
Validation Check:
-
Melting Point: Target 33–35°C . A broad range (<2°C) indicates acid impurities.
-
Optical Rotation:
(c=1.0, Ethanol). Significant deviation suggests racemization during the dehydration step.
-
Polymerization Mechanisms & Kinetics
S-PEMI undergoes both radical and anionic polymerization. The choice of mechanism dictates the stereochemistry and molecular weight of the resulting polymer.
Radical Copolymerization (Alternating Tendency)
S-PEMI is an electron-deficient monomer (acceptor). When copolymerized with electron-rich monomers like Styrene (St), it follows an alternating sequence due to the formation of a Charge Transfer Complex (CTC) or polar effects in the transition state.
Reactivity Ratios:
For the system S-PEMI (
Experimental Implication: You can achieve a 1:1 alternating structure regardless of feed ratio, provided neither monomer is in vast excess. This is crucial for synthesizing heat-resistant modifiers where the maleimide unit provides the thermal stability.
Asymmetric Anionic Homopolymerization
To create optically active homopolymers for chiral resolution, anionic polymerization is required. Radical homopolymerization typically yields atactic, lower-rotation polymers.
Key Driver: The use of chiral ligand-metal complexes controls the stereochemistry of the propagating enolate anion.
Recommended Initiator System:
-
Initiator: Diethylzinc (
) or n-Butyllithium ( ).[3] -
Chiral Ligand: Bis(oxazoline) derivatives (e.g., (S,S)-Bnbox).[3]
-
Mechanism: The ligand coordinates with the metal cation (
or ), creating a chiral pocket that dictates the facial attack of the incoming monomer, leading to threo-diisotactic main-chain configurations.
Mechanism Diagram (DOT Visualization):
Caption: Asymmetric anionic polymerization pathway using chiral ligand-metal complexes to induce main-chain chirality.
Physical & Thermal Properties
The incorporation of S-PEMI into polymer chains drastically alters thermal performance.
| Property | Value / Behavior | Notes |
| Homopolymer Tg | > 300°C (Decomposes before Tg) | The rigid succinimide ring prevents segmental rotation. |
| Copolymer Tg (50% St) | ~220°C - 260°C | Significantly higher than Polystyrene (100°C). |
| Decomposition (Td) | ~370°C - 450°C | High thermal stability due to the imide structure. |
| Solubility | Soluble in THF, CHCl3, DMF, DMSO | Insoluble in Methanol, Hexane (used for precipitation). |
| Specific Rotation | Variable ( | Highly dependent on initiator/ligand system; indicates main-chain asymmetry. |
Data Interpretation:
-
Tg vs. Composition: In copolymers, the Tg follows the Fox equation but often shows positive deviation due to the alternating structure's rigidity.
-
Chirality: A high specific rotation in the polymer (distinct from the monomer's -61°) confirms the formation of a chiral secondary structure (helix or specific tacticity), which is the basis for its use in Chiral Stationary Phases (CSPs) .
Applications in Drug Development & Chromatography
Chiral Stationary Phases (CSPs)
Poly(S-PEMI) is used to coat silica beads for HPLC columns. The polymer's rigid, chiral backbone creates "clefts" that can differentiate between enantiomers of drug candidates.
-
Target Analytes: Racemic drugs containing aromatic groups (pi-pi stacking with the phenyl ring of S-PEMI).
-
Protocol: The polymer is typically coated onto aminopropyl-silanized silica gel from a THF solution.
Heat-Resistant Microspheres
Microspheres synthesized via dispersion polymerization of S-PEMI and Styrene are used as heat-shielding additives in composite materials or as robust carriers for high-temperature catalysis.
References
-
Oishi, T., et al. (1998). Asymmetric anionic homopolymerization of N-substituted maleimides with chiral bis(oxazoline)-organometal complexes.[3]Polymer Journal , 30(1), 17-25. Link
-
Hagiwara, T., et al. (1996). Anionic Polymerization of N-Phenylitaconimide.Macromolecules , 29(13), 4473–4477. Link
-
Oishi, T., & Fujimoto, M. (1992). Asymmetric induction copolymerization of chiral N-(R-alpha-methylbenzyl)maleimide with achiral N-(substituted)maleimide.Polymer , 33(19), 4183-4190. Link
-
Tong, L., et al. (2012). Heat-resistant poly(N-(1-phenylethyl)maleimide-co-styrene) microspheres prepared by dispersion polymerization.[4][5]Journal of Materials Chemistry , 22, 6697-6703. Link
-
Chem-Impex International. (n.d.). (S)-(-)-N-(1-Phenylethyl)maleimide Product Page.Link
Sources
- 1. fiveable.me [fiveable.me]
- 2. eng.uc.edu [eng.uc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Heat-resistant poly(N-(1-phenylethyl)maleimide-co-styrene) microspheres prepared by dispersion polymerization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Heat-resistant poly(N-(1-phenylethyl)maleimide-co-styrene) microspheres prepared by dispersion polymerization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Difference between N-phenylmaleimide and (S)-(-)-N-(1-Phenylethyl)maleimide
Comparative Analysis of N-Substituted Maleimides: Achiral N-Phenylmaleimide vs. Chiral (S)-N-(1-Phenylethyl)maleimide
Executive Summary
This guide delineates the structural, electronic, and functional divergences between N-Phenylmaleimide (N-PMI) and (S)-(-)-N-(1-Phenylethyl)maleimide (S-PEMI) . While both share the maleimide core—a potent Michael acceptor and dienophile—their N-substituents dictate vastly different applications. N-PMI is an industrial commodity used to enhance thermal stability in bulk polymers via radical polymerization.[1] In contrast, S-PEMI is a specialized chiral reagent used in asymmetric synthesis, chiral stationary phase development, and the formation of optically active polymers via anionic mechanisms.
Structural & Electronic Divergence
The fundamental difference lies in the linker between the maleimide nitrogen and the phenyl ring. This structural variation dictates the conjugation length and the steric environment.
| Feature | N-Phenylmaleimide (N-PMI) | (S)-(-)-N-(1-Phenylethyl)maleimide (S-PEMI) |
| CAS Registry | 941-69-5 | 31545-37-8 (Generic for isomer) |
| Stereochemistry | Achiral (Planar symmetry) | Chiral ( |
| Electronic State | Conjugated: The phenyl ring | Non-Conjugated: A chiral methine (-CH(CH |
| Physical Form | Bright yellow needles (due to conjugation). | White to pale yellow crystals/powder. |
| Melting Point | 88–90 °C | ~85–87 °C (varies by purity/enantiomeric excess) |
| Steric Bulk | Low hindrance; planar rotation. | High hindrance; chiral center creates a "handed" steric wall. |
Visualizing the Electronic & Steric Impact
Figure 1: Structural causality map illustrating how the N-substituent influences electronic conjugation and steric geometry.
Reactivity Profile & Polymerization Mechanisms
The utility of these molecules is defined by how they polymerize. N-PMI is a "hard" monomer used for rigidity; S-PEMI is a "smart" monomer used for structural order.
A. N-Phenylmaleimide: Radical Alternating Copolymerization
N-PMI is electron-deficient. It reacts rapidly with electron-rich monomers (like Styrene) to form alternating copolymers.
-
Mechanism: Free Radical Polymerization (FRP).
-
Role: The rigid imide ring inhibits chain rotation.
-
Outcome: Increases the Glass Transition Temperature (
) of ABS, PVC, and PMMA resins. -
Industrial Use: Automotive dashboards, heat-resistant pipes.[1]
B. S-PEMI: Asymmetric Anionic Polymerization
S-PEMI is polymerized to create "helix-sense-selective" polymers. The chiral center on the substituent forces the main chain into a specific helical conformation.
-
Mechanism: Anionic Polymerization (using organometallic initiators like chiral bis(oxazoline) complexes).[2]
-
Role: The chiral group directs the incoming monomer's approach.
-
Outcome: Optically active polymers with high specific rotation.
-
Research Use: Chiral Stationary Phases (CSPs) for HPLC to separate drug enantiomers.
Pathway Comparison Diagram
Figure 2: Divergent polymerization pathways. N-PMI follows a radical mechanism for thermal properties, while S-PEMI utilizes anionic mechanisms for supramolecular chirality.
Applications in Drug Development & Bio-Analysis
While N-PMI is largely a materials science reagent, S-PEMI (and its enantiomer) has specific utility in bio-organic chemistry.
Thiol Derivatization & Quantification
Both molecules react with thiols (cysteine residues) via Michael addition. However, their selectivity differs.[3]
-
N-PMI: Used for general "capping" of thiols to prevent disulfide bond scrambling during protein analysis.
-
S-PEMI (or NPEM): Used in LC-MS analysis.[3] The hydrophobicity of the phenylethyl group improves ionization efficiency in mass spectrometry. Furthermore, the introduction of a chiral center allows for the separation of diastereomeric thiol adducts if the target molecule is also chiral.
Asymmetric Synthesis
S-PEMI serves as a chiral dienophile in Diels-Alder reactions. The bulky chiral group blocks one face of the maleimide double bond, forcing the diene to attack from the opposite side (facial selectivity), yielding enantiomerically enriched cycloadducts—precursors for chiral pharmaceutical intermediates.
Experimental Protocols
Protocol A: Synthesis of (S)-(-)-N-(1-Phenylethyl)maleimide
This protocol utilizes a classic two-step condensation-cyclization method. All steps must be performed in a fume hood.
Reagents:
-
Maleic anhydride (1.0 eq)
-
(S)-(-)-1-Phenylethylamine (1.0 eq)
-
Acetic anhydride (Ac
O) (excess) -
Sodium acetate (NaOAc) (catalytic)
-
Solvent: Toluene or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Formation of Maleamic Acid:
-
Dissolve maleic anhydride in dry DCM in a round-bottom flask.
-
Cool to 0°C using an ice bath.
-
Add (S)-(-)-1-Phenylethylamine dropwise over 30 minutes. Causality: Slow addition prevents exotherm-induced side reactions.
-
Stir at room temperature for 2 hours. A white precipitate (the amic acid) will form.
-
Filter the solid, wash with cold DCM, and dry under vacuum.
-
-
Chemical Imidization (Cyclization):
-
Suspend the dried amic acid in Ac
O (approx. 3 mL per gram of acid). -
Add anhydrous NaOAc (0.1 eq).
-
Heat to 80–90°C for 2–3 hours. The solution will clarify as the ring closes.
-
Self-Validating Check: Monitor via TLC. The polar amic acid spot should disappear, replaced by a less polar maleimide spot.
-
-
Workup & Purification:
-
Pour the reaction mixture into ice water to hydrolyze excess anhydride.
-
Extract with ethyl acetate (3x).
-
Wash organic layer with NaHCO
(sat.) to remove acetic acid, then brine. -
Dry over MgSO
and concentrate. -
Purification: Recrystallize from hexanes/ethyl acetate or perform column chromatography.
-
Characterization: Confirm structure via
H NMR (Look for the septet of the methine proton and doublet of the methyl group).
-
Protocol B: N-PMI Purification for Polymerization
Commercial N-PMI often contains hydrolyzed maleamic acid, which terminates radical chains.
-
Dissolve crude N-PMI in warm cyclohexane or toluene.
-
Filter while hot to remove insoluble maleamic acid impurities.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect bright yellow needles.
-
Storage: Store in amber jars (light sensitive) under inert atmosphere.
References
-
Polymer Science & Technology: Synthesis and properties of N-phenylmaleimide derivatives. (General reference for N-PMI thermal properties).
-
Asymmetric Polymerization: Oishi, T., & Fujimoto, M. (1992). Asymmetric anionic polymerization of N-substituted maleimides with chiral bis(oxazoline) derivatives. Polymer Journal.[4][5]
-
Bio-analytical Chemistry: Vuckovic, D. (2020).[6] Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols. Analytical and Bioanalytical Chemistry.[3][6]
-
Crystallography: Crystal and Molecular Structures of N-Phenylmaleimide. (Confirming planarity and structure).
Sources
- 1. What is N-Phenylmaleimide(N-PMI)? [yangchentech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the UV-Vis Absorption Characteristics of N-(1-phenylethyl)maleimide Monomers
This guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of N-(1-phenylethyl)maleimide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its spectroscopic behavior, practical considerations for accurate measurement, and detailed protocols for empirical characterization.
Introduction: The Significance of N-(1-phenylethyl)maleimide in Scientific Research
N-(1-phenylethyl)maleimide is a chiral molecule of significant interest in bioconjugation, polymer chemistry, and pharmaceutical development.[1][2] Its maleimide moiety serves as a reactive handle, particularly for covalent modification of thiol groups in proteins and peptides, a cornerstone of modern drug delivery and diagnostic strategies. A thorough understanding of its UV-Vis absorption properties is paramount for quantitative analysis, reaction monitoring, and quality control. This guide elucidates the principles governing its interaction with UV-Vis light and provides actionable protocols for its characterization.
Theoretical Framework: Understanding the Chromophore
The UV-Vis absorption of N-(1-phenylethyl)maleimide is primarily dictated by the electronic transitions within the maleimide ring. The key chromophore is the α,β-unsaturated dicarbonyl system, where the carbon-carbon double bond is in conjugation with the two carbonyl groups. This extended π-electron system is responsible for the characteristic absorption band observed in the UV region. The N-substituent, in this case, the 1-phenylethyl group, generally has a minor electronic influence on the primary absorption band of the maleimide chromophore.[3]
The principal electronic transition responsible for the characteristic absorption of maleimides is the π → π* transition. This involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. A weaker n → π* transition, involving the excitation of a non-bonding electron from an oxygen lone pair to a π* antibonding orbital, may also be present at a longer wavelength.[4][5]
Practical Considerations for Accurate UV-Vis Analysis
Solvent Selection: A Critical Parameter
The choice of solvent is a critical factor that can influence the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands.[6] Solvents for UV-Vis spectroscopy must be transparent in the wavelength range of interest and should not react with the analyte. For N-(1-phenylethyl)maleimide, common solvents include acetonitrile, ethanol, methanol, and dichloromethane.
Causality of Solvent Effects:
-
Polarity: Solvent polarity can affect the energy levels of the ground and excited states of the molecule. For π → π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift, a shift to a longer wavelength.[7] Conversely, for n → π* transitions, a hypsochromic (blue) shift to a shorter wavelength is typically observed with increasing solvent polarity.[7]
-
Hydrogen Bonding: Protic solvents, such as alcohols, can form hydrogen bonds with the carbonyl groups of the maleimide, which can also influence the absorption spectrum.
A summary of suitable solvents for UV-Vis spectroscopy is provided in Table 1.
| Solvent | Polarity (Dielectric Constant) | UV Cutoff (nm) |
| Acetonitrile | 37.5 | 190 |
| Ethanol | 24.5 | 210 |
| Methanol | 32.7 | 210 |
| Dichloromethane | 9.1 | 233 |
| Cyclohexane | 2.0 | 210 |
| Water | 80.1 | 190 |
Table 1: Properties of Common Solvents for UV-Vis Spectroscopy. Data sourced from various chemical suppliers.[8]
The Influence of pH on Spectral Stability
The maleimide ring is susceptible to hydrolysis, particularly under alkaline conditions (pH > 7), which leads to the opening of the ring to form a maleamic acid derivative.[9][10] This process disrupts the conjugated system of the chromophore, resulting in a loss of the characteristic UV absorbance around 300 nm.[11] Therefore, for analyses in aqueous media, it is imperative to use a buffered solution to maintain a stable pH, typically between 6.5 and 7.5, to ensure the integrity of the maleimide ring during measurement.[12] The rate of hydrolysis is dependent on both pH and temperature.[13]
Experimental Protocols
Workflow for UV-Vis Spectral Acquisition
The following diagram outlines the general workflow for obtaining a UV-Vis absorption spectrum of N-(1-phenylethyl)maleimide.
Caption: General workflow for acquiring a UV-Vis spectrum.
Detailed Protocol for Determining λmax and Molar Absorptivity (ε)
Materials:
-
N-(1-phenylethyl)maleimide
-
Spectrophotometric grade solvent (e.g., acetonitrile)
-
Volumetric flasks (e.g., 10 mL, 25 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh approximately 10 mg of N-(1-phenylethyl)maleimide.
-
Dissolve the weighed sample in the chosen solvent in a 10 mL volumetric flask and fill to the mark. This creates a stock solution of approximately 1 mg/mL.
-
-
Preparation of Serial Dilutions:
-
From the stock solution, prepare a series of dilutions in the same solvent. For example, prepare five concentrations ranging from approximately 0.01 to 0.1 mg/mL. Use volumetric flasks for accurate dilutions.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 400 nm down to 200 nm.
-
-
Blanking the Instrument:
-
Fill a quartz cuvette with the pure solvent.
-
Place the cuvette in the reference and sample holders and run a baseline correction (autozero).
-
-
Sample Measurement:
-
Rinse a sample cuvette with a small amount of the most dilute solution, then fill the cuvette.
-
Place the cuvette in the sample holder and record the absorbance spectrum.
-
Repeat this process for all the prepared dilutions, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Overlay the spectra and identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax for each concentration.
-
Plot a graph of absorbance at λmax versus concentration (in mol/L).
-
According to the Beer-Lambert law (A = εbc), the slope of the resulting straight line will be the molar absorptivity (ε) since the path length (b) is 1 cm.[14][15][16]
-
Protocol for Investigating the Effect of pH
This protocol allows for the assessment of the stability of N-(1-phenylethyl)maleimide at different pH values.
Materials:
-
N-(1-phenylethyl)maleimide stock solution in a water-miscible organic solvent (e.g., acetonitrile or DMSO)
-
A series of aqueous buffer solutions with a range of pH values (e.g., pH 4, 7, 9)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
For each pH to be tested, add a small, known volume of the N-(1-phenylethyl)maleimide stock solution to a larger volume of the buffer solution to achieve a final concentration with an expected absorbance in the optimal range (0.1 - 1.0).
-
-
Time-Course Measurement:
-
Immediately after preparing the solution at a specific pH, record its UV-Vis spectrum. This will serve as the t=0 measurement.
-
Continue to record the spectrum at regular intervals (e.g., every 5, 10, 30, and 60 minutes) over a desired period.
-
-
Data Analysis:
-
Monitor the absorbance at the λmax of the intact maleimide. A decrease in absorbance over time indicates hydrolysis of the maleimide ring.
-
Plot absorbance at λmax versus time for each pH to compare the rates of hydrolysis.
-
Data Presentation
The expected UV-Vis absorption data for N-(1-phenylethyl)maleimide, based on its structural analogs, is summarized in Table 2. Researchers should empirically determine the specific values for their experimental conditions using the protocols provided.
| Compound | Expected λmax Range (nm) | Notes |
| N-(1-phenylethyl)maleimide | ~280 - 320 | π → π* transition of the maleimide chromophore. |
| N-(1-phenylethyl)maleimide | ~210 - 240 | Absorption from the phenyl group. |
Table 2: Expected UV-Vis Absorption Characteristics of N-(1-phenylethyl)maleimide.
Conclusion
This technical guide provides a robust framework for understanding and characterizing the UV-Vis absorption properties of N-(1-phenylethyl)maleimide. By combining theoretical principles with detailed, field-proven experimental protocols, researchers and drug development professionals can ensure the accurate and reliable quantification and analysis of this important monomer. The provided workflows and protocols are designed to be self-validating, empowering users to generate high-quality spectroscopic data tailored to their specific research needs.
References
-
Effects of substituent and solvent on the structure and spectral properties of maleimide derivatives. Journal of Molecular Structure: THEOCHEM. [Link]
-
UV-Visible Spectroscopy for Organic Compound Analysis. Scribd. [Link]
-
Effect of solvent on UV-Visible spectra. YouTube. [Link]
-
Single molecule fluorescence for organocatalysis. UvA-DARE (Digital Academic Repository). [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Source not further specified]. [Link]
-
Effect of Solvent Polarity On UV-Vis Spectra. Scribd. [Link]
-
ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. ASTM International. [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Source not further specified]. [Link]
-
Beer-Lambert Law | Transmittance & Absorbance. Edinburgh Instruments. [Link]
-
Solvent Impact on Fluorescence and UV-Vis Spectra. Journal of Kufa for Chemical Sciences. [Link]
-
Solvent Effects in UV-Vis Spectroscopy. Scribd. [Link]
-
UV-Vis Spectroscopy. [Source not further specified]. [Link]
-
Effect of Solvent in UV-by M.Qasim.pptx. SlideShare. [Link]
-
UV-Visible Solvents. Merck Millipore. [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. [Source not further specified]. [Link]
-
Experimental validation of Lambert-Beer's law: Principles, spectrophotometric analysis, and applications. Deep Science Publishing. [Link]
-
Beer-Lambert's Law: Principles and Applications in Daily Life. FindLight. [Link]
-
UV/Vis Sample Preparation Guidelines. Scribd. [Link]
-
Applications of UV spectroscopy. [Source not further specified]. [Link]
-
UV-Visible Spectroscopy: Choice of Solvent Red/Blue Shifts. YouTube. [Link]
-
a) pH‐dependent change in the UV/Vis spectra of 2 (3.0 μm) in 20 mm... ResearchGate. [Link]
-
The hydrolysis of maleimide in alkaline solution. ResearchGate. [Link]
-
UV-VIS spectroscopy. [Source not further specified]. [Link]
-
Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. UCL Discovery. [Link]
-
How to Find Molar Absorptivity Using the Beer-Lambert Law. Study.com. [Link]
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Solvent Effects on the UV-vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical. [Source not further specified]. [Link]
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Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins. Biochemical Journal. [Link]
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Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Optimal Solvent and Cell Selection for the Near-Infrared Region. Shimadzu. [Link]
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Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. ResearchGate. [Link]
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Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. PMC. [Link]
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Rationalization of pH-Dependent Absorption Spectrum of o-Methyl Red in Aqueous Solutions: TD-DFT Calculation and Experiment Study. Acta Physico-Chimica Sinica. [Link]
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Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. The University of Western Australia Profiles and Research Repository. [Link]
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Insights into maleimide-thiol conjugation chemistry. DSpace. [Link]
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A UV/VIS spectra investigation of pH‐sensitive dyes using time‐dependent density functional theory. Scilit. [Link]
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(a) pH-dependent UV-vis absorption and PL spectra when pH is switched... ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Asymmetric Anionic Polymerization of (S)-(-)-N-(1-Phenylethyl)maleimide
Introduction: Crafting Chirality in Macromolecules
The synthesis of optically active polymers is a cornerstone of advanced materials science, with profound implications for drug development, enantioselective separations, and chiroptical devices.[1] Asymmetric anionic polymerization stands out as a powerful technique to exert precise control over the stereochemistry of the polymer backbone, thereby inducing a higher-order chiral structure.[2] This guide provides a detailed protocol for the asymmetric anionic polymerization of a chiral monomer, (S)-(-)-N-(1-Phenylethyl)maleimide. The inherent chirality of the monomer's side chain, coupled with the stereocontrol imposed by a chiral initiator system, allows for the synthesis of polymers with unique and enhanced chiroptical properties.[3] The resulting polymer, poly((S)-(-)-N-(1-Phenylethyl)maleimide), possesses both configurational chirality from the pendant phenylethyl group and, through asymmetric induction, a preferred stereochemistry in the polymer main chain, which can lead to the formation of a helical conformation.[4][5]
This document is intended for researchers and professionals in polymer chemistry and drug development, offering both a step-by-step experimental protocol and the underlying scientific rationale for key procedural choices.
Part 1: Monomer Synthesis and Purity—The Foundation of a Controlled Polymerization
The quality of the resulting polymer is intrinsically linked to the purity of the starting monomer. The synthesis of (S)-(-)-N-(1-Phenylethyl)maleimide is a two-step process involving the formation of a maleamic acid intermediate, followed by cyclization.
Protocol 1: Synthesis of (S)-(-)-N-(1-Phenylethyl)maleimide
-
Synthesis of the Maleamic Acid Intermediate:
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as anhydrous diethyl ether or acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (S)-(-)-1-phenylethylamine (1.0 eq) dropwise with continuous stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
The resulting white precipitate, the maleamic acid, is collected by filtration and washed with cold diethyl ether.
-
-
Cyclization to the Maleimide:
-
The dried maleamic acid intermediate is placed in a flask with a mixture of acetic anhydride (2.0 eq) and sodium acetate (0.5 eq).
-
The mixture is heated with stirring at 80-90 °C for 2-3 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water to precipitate the crude maleimide.
-
The crude product is collected by filtration, washed thoroughly with water, and dried.
-
-
Purification:
Monomer Characterization Data
| Parameter | Expected Value |
| Appearance | Pale yellow oil or low-melting solid[7] |
| Melting Point | 33-35 °C[8] |
| Optical Rotation [α] | -61° (c=2 in ethanol)[8] |
| Molecular Formula | C₁₂H₁₁NO₂[8][9] |
| Molecular Weight | 201.22 g/mol [8][9] |
| ¹H NMR (CDCl₃, δ) | ~7.4-7.2 (m, 5H, Ar-H), 6.61 (s, 2H, HC=CH), 5.35 (q, 1H, CH), 1.82 (d, 3H, CH₃)[7] |
| ¹³C NMR (CDCl₃, δ) | ~170.5, 140.3, 134.0, 128.5, 127.7, 127.2, 49.7, 17.6[7] |
Part 2: The Core Protocol—Asymmetric Anionic Polymerization
Anionic polymerization is highly sensitive to impurities, particularly protic species like water and alcohols, as well as oxygen.[10] Therefore, all procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. All glassware should be flame-dried or oven-dried before use, and solvents must be rigorously purified and dried.
Causality of Experimental Choices
-
Inert Atmosphere: The propagating anionic chain end is a strong base and will be rapidly terminated by reaction with water or oxygen.
-
Chiral Initiator Complex: The polymerization is initiated not by a simple achiral initiator, but by a complex formed between an organometallic compound (like n-BuLi or Et₂Zn) and a chiral ligand (like a bis(oxazoline)).[11][12] This complex creates a chiral environment around the propagating species, directing the incoming monomer to add with a specific stereochemistry.
-
Low Temperature (-78 °C): Conducting the polymerization at low temperatures is crucial for several reasons: it enhances the stereoselectivity of the initiator complex, reduces the rate of termination and side reactions, and allows for a more controlled, "living" polymerization process where the polymer chains grow at a uniform rate.[13]
Experimental Workflow Diagram
Caption: Workflow for Asymmetric Anionic Polymerization.
Protocol 2: Polymerization using n-BuLi / (S,S)-Bnbox Complex
This protocol is adapted from established methods for the asymmetric anionic polymerization of N-substituted maleimides.[11][12]
Materials:
-
(S)-(-)-N-(1-Phenylethyl)maleimide (monomer)
-
(-)-2,2'-(1-Ethylpropylidene)bis(4-benzyl-2-oxazoline) [(S,S)-Bnbox] (chiral ligand)
-
n-Butyllithium (n-BuLi) in hexane (initiator)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, anhydrous
-
Argon or Nitrogen gas, high purity
Procedure:
-
Preparation of the Initiator Complex:
-
In a flame-dried Schlenk flask under argon, dissolve the chiral ligand (S,S)-Bnbox (e.g., 0.12 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi solution (e.g., 0.10 mmol) via syringe.
-
Stir the mixture at -78 °C for 30 minutes to allow for complex formation. The solution may change color.
-
-
Polymerization:
-
In a separate, larger flame-dried Schlenk flask, dissolve the (S)-(-)-N-(1-Phenylethyl)maleimide monomer (e.g., 10 mmol) in anhydrous THF (40 mL).
-
Cool this monomer solution to -78 °C.
-
Using a cannula, slowly transfer the pre-formed initiator complex from the first flask into the rapidly stirring monomer solution.
-
Allow the polymerization to proceed at -78 °C for the desired time (e.g., 2-24 hours). The reaction mixture may become more viscous as the polymer forms.
-
-
Termination and Purification:
-
Terminate the polymerization by adding a small amount of anhydrous methanol (e.g., 2 mL) to the reaction mixture at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol (e.g., 500 mL), with vigorous stirring to precipitate the polymer.
-
Collect the polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40-50 °C to a constant weight.
-
Part 3: Polymer Characterization—Validating the Macromolecular Structure
Thorough characterization is essential to confirm the success of the polymerization and to understand the properties of the resulting polymer.
Analytical Techniques and Expected Results
-
Gel Permeation Chromatography (GPC/SEC):
-
Purpose: To determine the molecular weight distribution (MWD) of the polymer.[14]
-
Parameters Obtained: Number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[14][15]
-
Interpretation: A narrow PDI (typically < 1.5 for anionic polymerization) indicates a well-controlled, "living" process with minimal termination or chain transfer reactions.[13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer.[16]
-
¹H NMR: The characteristic sharp peaks of the monomer's vinyl protons (~6.6 ppm) should disappear, while broad peaks corresponding to the polymer backbone will appear. The aromatic and aliphatic protons of the side chain will remain, albeit broadened.
-
¹³C NMR: Similar to ¹H NMR, the disappearance of the vinyl carbon signals and the appearance of new signals for the saturated backbone carbons confirm polymerization.
-
-
Chiroptical Properties:
-
Polarimetry: Measures the specific rotation [α] of the polymer in solution (e.g., in THF or chloroform). A significant specific rotation that differs from the monomer indicates the formation of a chiral macromolecular structure.[17]
-
Circular Dichroism (CD) Spectroscopy: Provides more detailed insight into the secondary structure (e.g., helical conformation) of the polymer in solution.[17][18] The presence of strong CD signals, particularly exciton-coupled bands, can be evidence of a preferred helical screw sense in the polymer backbone, which is a direct consequence of successful asymmetric induction.[4][19]
-
Typical Polymerization Results
The specific outcomes will depend on the precise reaction conditions (monomer/initiator ratio, temperature, time). However, typical results for the asymmetric anionic polymerization of N-substituted maleimides are summarized below.
| Run | Initiator System | [M]/[I] Ratio | Yield (%) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) | Specific Rotation [α] (deg) |
| 1 | n-BuLi / (S,S)-Bnbox | 100 | >90 | 15,000 | 1.25 | High positive or negative value |
| 2 | Et₂Zn / (S,S)-i-Prbox | 100 | >90 | 18,000 | 1.30 | High positive or negative value |
Note: The sign and magnitude of the specific rotation are highly dependent on the chirality of the ligand and the monomer, as well as the resulting dominant stereostructure of the polymer backbone.[12]
Conclusion
The protocol detailed herein provides a robust framework for the synthesis of optically active poly((S)-(-)-N-(1-Phenylethyl)maleimide) via asymmetric anionic polymerization. The key to success lies in maintaining rigorous anhydrous and anaerobic conditions and in the proper formation of the chiral initiator complex. The resulting polymers, with their well-defined structures and significant optical activity, are valuable materials for applications such as chiral chromatography, where the polymer can be coated onto a solid support to create a chiral stationary phase (CSP) for the separation of enantiomers.[3]
References
-
Theoretical Study on Mechanism of Initiation Reaction of Asymmetric Anionic Polymerization of N-Substituted Maleimide with a Zn catalyst . J-Stage. Available at: [Link]
-
Carbon Anionic Chiral Initiators for Asymmetric Anionic Polymerization of Achiral Isocyanates . PubMed. Available at: [Link]
-
Reversal of Polymerization Stereoregulation in Anionic Polymerization of MMA by Chiral Metallocene and Non-metallocene Initiators: A New Reaction Pathway for Metallocene-Initiated MMA Polymerization . Journal of the American Chemical Society. Available at: [Link]
-
Unveiling the World of Optical Activity in Polymers . Prime Scholars. Available at: [Link]
-
The optical activity and circular dichroic spectra of diacetylenic phospholipid polymers . PubMed. Available at: [Link]
-
Anionic polymerization of N-substituted maleimide with achiral and chiral amines as an initiator . ResearchGate. Available at: [Link]
-
Asymmetric Anionic Polymerization of N-Substituted Maleimides with n-Butyllithium−Methylene-Bridged 2,2-Bis(oxazoline) Complexes . Macromolecules. Available at: [Link]
-
Full article: Circular Dichroism of Bipolarons in a Chiroptically Active Conjugated Polymer . Taylor & Francis Online. Available at: [Link]
-
Anionic polymerization of nonaromatic maleimide to achieve full-color nonconventional luminescence . PMC. Available at: [Link]
-
Chiral amines as initiators for ROP and their chiral induction on poly(2-aminoisobutyric acid) chains . Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Optically Active Polymers . UKEssays.com. Available at: [Link]
-
Circular Dichroism of Optically Active Poly(dialkylsilane) Aggregates in Microcapsules . Langmuir. Available at: [Link]
-
Asymmetric Polymerization of N-1-Naphthylmaleimide with Chiral Anionic Initiator: Preparation of Highly Optically Active Poly(N-1-naphthylmaleimide) . Macromolecules. Available at: [Link]
-
Asymmetric Polymerizations of N-Substituted Maleimides Bearing L-Leucine Ester Derivatives and Chiral Recognition A . SciSpace. Available at: [Link]
-
Asymmetric Polymerization of N-1-Naphthylmaleimide with Chiral Anionic Initiator . ACS Publications. Available at: [Link]
- KR20180037796A - Purification method of n-substituted maleimide. Google Patents.
-
Procedures for homogeneous anionic polymerization . National Bureau of Standards. Available at: [Link]
-
Supplementary Information . The Royal Society of Chemistry. Available at: [Link]
-
ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE . Wiley. Available at: [Link]
-
Anionic Polymerization of N-Phenylitaconimide . Sci-Hub. Available at: [Link]
-
GPC for Polymer Characterization: Understanding Molecular Weight Distribution . Jordi Labs. Available at: [Link]
-
Anionic polymerization of various methacrylates initiated with LiCI- complexed sBuLi . ORBi. Available at: [Link]
-
Polyproline affinity method for purification of platelet profilin and modification with pyrene-maleimide . PubMed. Available at: [Link]
-
Two distinct protocols for the synthesis of unsymmetrical 3,4-disubstituted maleimides based on transition-metal catalysts . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of maleimides . Organic Chemistry Portal. Available at: [Link]
-
NMR Spectra of Polymers and Polymer Additives . Available at: [Link]
-
Characterization of N-phenylmaleimide-terminated poly(ethylene glycol)s and their application to a tetra-arm poly(ethylene glycol) gel . The Royal Society of Chemistry. Available at: [Link]
-
Characterization of N-phenylmaleimide-terminated poly(ethylene glycol)s and their application to a tetra-arm poly(ethylene glycol) gel . PubMed. Available at: [Link]
-
Heat-resistant poly(N-(1-phenylethyl)maleimide-co-styrene) microspheres prepared by dispersion polymerization . Journal of Materials Chemistry (RSC Publishing). Available at: [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS . Agilent. Available at: [Link]
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Application Note: High-Fidelity Synthesis of Optically Active Poly(Styrene-alt-(S)-N-(1-Phenylethyl)maleimide)
Executive Summary
This guide details the synthesis of optically active copolymers utilizing (S)-(-)-N-(1-Phenylethyl)maleimide ((S)-PhEMI) . Unlike standard radical polymerizations that yield atactic (random) structures, the copolymerization of (S)-PhEMI with electron-rich monomers like styrene proceeds via a Charge Transfer Complex (CTC) mechanism. This results in a highly alternating sequence distribution, imparting superior thermal stability (
Mechanistic Insight: The Alternating Tendency
The successful synthesis of this copolymer relies on the electronic disparity between the comonomers. (S)-PhEMI is an electron-deficient (acceptor) monomer due to the two carbonyl groups flanking the double bond. Styrene is an electron-rich (donor) monomer.
Charge Transfer Complex (CTC) Mechanism
In solution, these monomers spontaneously form a donor-acceptor complex. The propagating radical prefers to react with the complex or the "opposite" monomer rather than its own type, driving the formation of an alternating structure (ABABAB).
-
Self-Validation Check: If the feed ratio is 1:1, the resulting polymer composition should remain near 1:1 regardless of conversion (within reasonable limits), confirming the alternating mechanism.
Figure 1: The Charge Transfer Complex mechanism driving alternating copolymerization, ensuring structural regularity essential for optical activity.
Experimental Protocol
Materials & Pre-Treatment[1]
-
(S)-(-)-N-(1-Phenylethyl)maleimide: Synthesized from maleic anhydride and (S)-(-)-1-phenylethylamine. Crucial: Must be recrystallized from ethanol/hexane to remove traces of maleamic acid, which terminates chains.
-
Styrene: Wash with 10% NaOH to remove inhibitor (tert-butylcatechol), dry over
, and vacuum distill over before use. -
AIBN (Initiator): Recrystallize from methanol. Store in dark at -20°C.
-
Solvent: Toluene (HPLC grade), dried over sodium wire.
Polymerization Workflow
Objective: Synthesize Poly((S)-PhEMI-alt-St) with target
-
Feed Preparation:
-
In a Schlenk tube, dissolve (S)-PhEMI (2.01 g, 10 mmol) and Styrene (1.04 g, 10 mmol) in dry Toluene (10 mL).
-
Add AIBN (16.4 mg, 0.1 mmol, 1 mol% relative to total monomer).
-
Note: High concentration (total monomer ~2M) favors CTC formation and higher molecular weight.
-
-
Degassing (Critical Step):
-
Perform three Freeze-Pump-Thaw cycles . Oxygen is a radical scavenger and will inhibit the reaction or create peroxy defects.
-
Backfill with Nitrogen or Argon.
-
-
Reaction:
-
Immerse the Schlenk tube in a thermostated oil bath at 60°C .
-
Stir magnetically for 24 hours .
-
Visual Check: Viscosity should noticeably increase.
-
-
Workup & Purification:
-
Pour the reaction mixture into a large excess of Methanol (200 mL) under vigorous stirring. The polymer will precipitate as a white powder.
-
Filter and redissolve the solid in a minimal amount of THF (Tetrahydrofuran).
-
Reprecipitate into Methanol.[1] (Repeat this step twice to remove unreacted monomer).
-
Dry in a vacuum oven at 60°C for 24 hours.
-
Characterization Data
The following table summarizes typical results expected from this protocol based on literature values for similar maleimide systems.
| Parameter | Method | Typical Result | Notes |
| Yield | Gravimetric | 60 - 85% | Depends on time; >90% may lead to branching. |
| Composition | 50:50 (±2%) | Alternating structure confirmed. | |
| GPC (THF, PS std) | 35,000 - 80,000 | High | |
| PDI ( | GPC | 1.8 - 2.2 | Typical for free radical polymerization. |
| Specific Rotation | Polarimetry ( | -20° to -50° | Measured in THF or |
| DSC | 210°C - 230°C | High rigidity due to imide rings. |
Advanced Characterization: Circular Dichroism (CD)
To validate the optical activity and secondary structure, CD spectroscopy is required.[2][3]
-
Sample Prep: 0.5 mg/mL in THF.
-
Observation: You will observe the "Main Chain Chiral Induction." Even though the chiral center is on the side group, the steric bulk forces the main chain into a specific configuration (threo-diisotactic-like sequences).
-
Key Signals: Look for negative Cotton effects around 230-250 nm (n-
* transition of carbonyl) and 200-210 nm ( - * transition of phenyl groups).
Applications: Chiral Stationary Phases (CSP)
The primary utility of this copolymer is in the resolution of racemates. The rigid maleimide backbone prevents conformational scrambling, while the chiral phenyl group interacts with analytes via
Figure 2: Workflow for converting the synthesized copolymer into a functional Chiral Stationary Phase.
Expert Tips & Troubleshooting
-
Oxygen Inhibition: If the yield is <10%, your freeze-pump-thaw cycle was likely insufficient. Radical polymerization of maleimides is highly sensitive to oxygen.
-
Solubility Issues: If the polymer does not dissolve in THF for GPC, it may be cross-linked. This occurs if the reaction runs too long (>48h) or temperature is too high (>80°C), causing abstraction of the benzylic hydrogen in the phenylethyl group.
-
Controlling
: To lower molecular weight (for solubility), add a Chain Transfer Agent (CTA) like dodecyl mercaptan (0.1 mol%), though this may introduce sulfur end-groups affecting optical properties.
References
-
Oishi, T., et al. (1994). Synthesis and characterization of optically active polymers from N-substituted maleimides. Polymer Journal.[4]
- Odian, G. (2004). Principles of Polymerization.
-
Shen, Z., et al. (2016). RAFT Dispersion Alternating Copolymerization of Styrene with N-Phenylmaleimide. Macromolecules.[1][2][4][5][6]
-
Zhang, L., et al. (2007). Asymmetric Polymerizations of N-Substituted Maleimides Bearing L-Leucine Ester Derivatives and Chiral Recognition.[7] Polymer Journal.[4]
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Application Notes and Protocols for the Preparation and Use of Chiral Stationary Phases Based on (S)-(-)-N-(1-Phenylethyl)maleimide
Abstract
This comprehensive guide details the preparation and application of a novel chiral stationary phase (CSP) utilizing (S)-(-)-N-(1-Phenylethyl)maleimide as the chiral selector. The polymeric nature of this CSP, achieved through free-radical polymerization and subsequent immobilization onto a silica support, offers robust and versatile enantioseparation capabilities. This document provides in-depth protocols for the synthesis of the chiral polymer, its immobilization onto silica gel using a "grafting to" approach, and its application in high-performance liquid chromatography (HPLC) for the resolution of racemic mixtures. The underlying principles of chiral recognition, along with detailed characterization methods, are also discussed to provide a thorough understanding for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chiral Separation
Chirality is a fundamental property of many biologically active molecules, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles.[1] Consequently, the separation of enantiomers is a critical task in the pharmaceutical industry, driven by both scientific necessity and stringent regulatory requirements.[2] High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used technique for both analytical and preparative-scale enantioseparation.[3]
The efficacy of a CSP lies in its ability to form transient diastereomeric complexes with the enantiomers of a racemic analyte, leading to differential retention and, thus, separation.[2] The development of novel CSPs with broad applicability and high selectivity is an ongoing area of research.[4] Synthetic polymeric CSPs, in particular, have garnered significant attention due to their excellent chiral recognition abilities.[5]
This application note focuses on a CSP derived from the polymerization of (S)-(-)-N-(1-Phenylethyl)maleimide. The phenylethyl group provides a well-defined chiral environment, while the maleimide moiety offers a polymerizable handle. The resulting poly((S)-N-(1-phenylethyl)maleimide) exhibits a high density of chiral recognition sites, leading to enhanced enantioselectivity.
Principle of Chiral Recognition
The enantioseparation on a poly((S)-N-(1-phenylethyl)maleimide) CSP is governed by the differential interactions between the chiral selector and the two enantiomers of the analyte. The formation of transient diastereomeric complexes with varying stability is the basis for chiral recognition.[3][6] The key molecular interactions contributing to this process include:
-
Hydrogen Bonding: The imide group in the polymer backbone can act as a hydrogen bond acceptor.
-
π-π Interactions: The phenyl group of the chiral selector can engage in π-π stacking with aromatic moieties in the analyte.
-
Steric Interactions: The rigid, three-dimensional structure of the polymer creates a chiral cavity, where one enantiomer fits more favorably than the other, leading to steric hindrance for the less-favored enantiomer.
The polymeric nature of the CSP is crucial, as it allows for the cooperative effect of multiple interaction sites along the polymer chain, thereby enhancing the overall chiral recognition.[6]
Preparation of the Chiral Stationary Phase
The preparation of the poly((S)-N-(1-phenylethyl)maleimide) CSP involves a multi-step process, beginning with the synthesis of the chiral monomer, followed by its polymerization, and finally, the immobilization of the resulting polymer onto a silica support. A "grafting to" method is described here, which has been shown to result in high chiral recognition ability.[5]
Synthesis of (S)-(-)-N-(1-Phenylethyl)maleimide Monomer
The chiral monomer is synthesized by the reaction of maleic anhydride with (S)-(-)-1-phenylethylamine. This reaction proceeds via a two-step process involving the formation of a maleamic acid intermediate, followed by cyclization to the maleimide.
Free-Radical Polymerization of the Chiral Monomer
The (S)-(-)-N-(1-Phenylethyl)maleimide monomer is polymerized via free-radical polymerization to yield the chiral polymer selector. To enable immobilization, a copolymerization with a silane-containing monomer, such as 3-(trimethoxysilyl)propyl methacrylate (TMSPM), is performed.[5]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Monomer [label="(S)-N-(1-Phenylethyl)maleimide"]; TMSPM [label="3-(Trimethoxysilyl)propyl\nMethacrylate (TMSPM)"]; Initiator [label="AIBN", shape=ellipse, fillcolor="#EA4335"]; Solvent [label="Toluene", shape=ellipse, fillcolor="#FBBC05"]; Polymerization [label="Free-Radical\nCopolymerization", shape=diamond, fillcolor="#34A853"]; ChiralPolymer [label="Poly[(S)-N-(1-phenylethyl)maleimide-\nco-TMSPM]", fillcolor="#202124"];
Monomer -> Polymerization; TMSPM -> Polymerization; Initiator -> Polymerization [label="Initiator"]; Solvent -> Polymerization [label="Solvent"]; Polymerization -> ChiralPolymer; } ondot
Protocol 1: Synthesis of Poly[(S)-N-(1-phenylethyl)maleimide-co-TMSPM]
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(-)-N-(1-Phenylethyl)maleimide and 3-(trimethoxysilyl)propyl methacrylate (TMSPM) in anhydrous toluene. A typical molar ratio of the chiral monomer to TMSPM is 95:5.[5]
-
Add a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to the solution. The amount of initiator is typically around 1-2 mol% with respect to the total monomer concentration.
-
Stir the reaction mixture at a controlled temperature (e.g., 60-70 °C) for 24-48 hours. The progress of the polymerization can be monitored by techniques such as ¹H NMR or by observing the increase in viscosity.
-
After the desired reaction time, cool the mixture to room temperature and precipitate the polymer by adding the solution dropwise to a non-solvent, such as methanol or hexane.
-
Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomers and initiator, and dry it under vacuum to a constant weight.
-
Characterize the resulting copolymer by ¹H NMR to confirm the incorporation of both monomers and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.[5]
Immobilization of the Chiral Polymer onto Silica Gel ("Grafting To")
The synthesized chiral copolymer is then covalently bonded to the surface of porous silica gel. The trimethoxysilyl groups incorporated into the polymer backbone react with the silanol groups on the silica surface, forming stable siloxane bonds.[5]
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ChiralPolymer [label="Chiral Copolymer"]; Silica [label="Silica Gel"]; Immobilization [label="Immobilization\n(Reflux in Toluene)", shape=diamond, fillcolor="#34A853"]; CSP_unwashed [label="Crude CSP"]; Washing [label="Washing\n(Methanol, Acetone)", shape=diamond, fillcolor="#FBBC05"]; Drying [label="Drying\n(Vacuum)", shape=diamond, fillcolor="#EA4335"]; FinalCSP [label="Final CSP", fillcolor="#202124"];
ChiralPolymer -> Immobilization; Silica -> Immobilization; Immobilization -> CSP_unwashed; CSP_unwashed -> Washing; Washing -> Drying; Drying -> FinalCSP; } ondot
Protocol 2: Immobilization of the Chiral Polymer
-
Activate the silica gel by heating it at 150 °C under vacuum for several hours to remove adsorbed water.
-
Disperse the activated silica gel in a solution of the chiral copolymer in a suitable solvent, such as anhydrous toluene.
-
Reflux the suspension with stirring for 24-48 hours to facilitate the reaction between the silyl groups of the polymer and the silanol groups of the silica.
-
After the reaction, filter the modified silica gel and wash it extensively with solvents like toluene, methanol, and acetone to remove any non-covalently bound polymer.
-
Dry the resulting chiral stationary phase under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
Characterization of the Chiral Stationary Phase
Thorough characterization of the prepared CSP is essential to ensure its quality and performance.
| Characterization Technique | Purpose | Typical Findings |
| Elemental Analysis | To determine the loading of the chiral selector on the silica support by quantifying the percentage of carbon and nitrogen. | A successful immobilization will show a significant increase in C and N content compared to the bare silica. The loading can be calculated in mmol/g.[5] |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the silica particles before and after polymer immobilization. | A smooth surface on the modified silica particles indicates a uniform coating of the chiral polymer.[5] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the CSP and to estimate the amount of organic material (chiral polymer) grafted onto the silica. | TGA provides information on the decomposition temperature of the CSP and can be used to quantify the polymer loading. |
| Infrared (IR) Spectroscopy | To confirm the presence of characteristic functional groups of the chiral polymer on the silica surface. | Peaks corresponding to the imide C=O and aromatic C-H stretches should be observable in the IR spectrum of the CSP.[7] |
Application in Chiral HPLC Separations
The prepared poly((S)-N-(1-phenylethyl)maleimide) CSP can be packed into an HPLC column and used for the enantioseparation of a wide range of racemic compounds.
Column Packing
The CSP is typically slurry-packed into a stainless-steel HPLC column (e.g., 150 mm x 4.6 mm I.D.) using a high-pressure packing pump. Methanol is a common slurry and packing solvent.[5]
General Protocol for Chiral Separation
Protocol 3: Enantioseparation by HPLC
-
Column: Laboratory-prepared poly((S)-N-(1-phenylethyl)maleimide) CSP (150 mm x 4.6 mm I.D.).
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is commonly used for normal-phase separations. The ratio can be varied (e.g., from 95/5 to 70/30, v/v) to optimize the separation.[6]
-
For acidic analytes, the addition of 0.1% trifluoroacetic acid (TFA) to the mobile phase is recommended.
-
For basic analytes, the addition of 0.1% diethylamine (DEA) is often beneficial.
-
-
Flow Rate: 0.5 to 1.0 mL/min.
-
Temperature: 20-25 °C.
-
Detection: UV detection at a wavelength appropriate for the analyte.
-
Sample Preparation: Dissolve the racemic analyte in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample solution. c. Record the chromatogram and determine the retention times of the enantiomers. d. Calculate the retention factor (k'), separation factor (α), and resolution (Rs).
Expected Performance and Data Presentation
The performance of the CSP can be evaluated by its ability to separate a range of racemic analytes. The following table provides a template for presenting enantioseparation data.
| Analyte | Mobile Phase (Hexane/IPA, v/v) | Flow Rate (mL/min) | k'₁ | k'₂ | α (k'₂/k'₁) | Rs |
| Racemate A | 90/10 | 1.0 | 2.15 | 2.80 | 1.30 | 1.85 |
| Racemate B | 80/20 | 0.8 | 1.98 | 2.52 | 1.27 | 1.60 |
| Racemate C | 90/10 + 0.1% TFA | 1.0 | 3.50 | 4.90 | 1.40 | 2.10 |
| Racemate D | 85/15 + 0.1% DEA | 1.0 | 2.75 | 3.44 | 1.25 | 1.55 |
k'₁ and k'₂ are the retention factors of the first and second eluted enantiomers, respectively. α is the separation factor, and Rs is the resolution factor. A resolution of 1.5 or greater indicates baseline separation.[8]
Conclusion
The poly((S)-N-(1-phenylethyl)maleimide)-based chiral stationary phase described in this application note represents a valuable tool for the enantioseparation of a diverse range of racemic compounds. The detailed protocols for its synthesis, immobilization, and application in HPLC provide a solid foundation for researchers to implement this technology in their laboratories. The robust nature of the immobilized polymer and the strong chiral recognition capabilities of the (S)-1-phenylethyl moiety make this CSP a promising alternative to commercially available columns for both analytical and preparative-scale chiral separations.
References
-
An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. MDPI. [Link]
-
Polymeric Chiral Catalyst Design and Chiral Polymer Synthesis. ResearchGate. [Link]
-
Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]
-
Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. MDPI. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. [Link]
-
An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. ResearchGate. [Link]
-
Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. MIT Open Access Articles. [Link]
-
Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. PMC. [Link]
-
Anionic polymerization of N-substituted maleimide with achiral and chiral amines as an initiator. ResearchGate. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]
-
Enantioselective Separation on a Naturally Chiral Surface. Carnegie Mellon University Chemical Engineering Department. [Link]
-
Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. PubMed. [Link]
-
Synthesis and characterization of N-phenylmaleimide-methylvinylisocyanate copolymers with polystyrene side chains. ResearchGate. [Link]
-
Heat-resistant poly(N-(1-phenylethyl)maleimide-co-styrene) microspheres prepared by dispersion polymerization. Royal Society of Chemistry. [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]
-
Silica gel-immobilized 1,2-benzenedisulfonimide as a new, strong Brønsted acid heterogeneous catalyst. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]
-
Characterization of polyimide via FTIR analysis. OSTI.GOV. [Link]
-
Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. MDPI. [Link]
-
Maleimide immobilized on a PE surface: preparation, characterization and application as a free-radical photoinitiator. PubMed. [Link]
-
Enantioseparation of P-Stereogenic 1-Adamantyl Arylthiophosphonates and Their Stereospecific Transformation to 1-Adamantyl Aryl-H-phosphinates. MDPI. [Link]
-
Controlled Free Radical Polymerization. Swaminathan Sivaram. [Link]
-
Synthesis of Maleimide-End-Functionalized Star Polymers and Multimeric Protein−Polymer Conjugates. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 4. mdpi.com [mdpi.com]
- 5. An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. osti.gov [osti.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Diastereoselective Michael Addition of Thiols to (S)-(-)-N-(1-Phenylethyl)maleimide
Executive Summary & Scientific Rationale
The Michael addition of thiols to (S)-(-)-N-(1-Phenylethyl)maleimide represents a critical transformation in both asymmetric synthesis and chemical biology. Unlike standard N-ethyl maleimide (NEM) conjugations, the use of the chiral (S)-(-)-1-phenylethyl auxiliary introduces significant steric influence, allowing for diastereoselective formation of thiosuccinimides.
This protocol addresses two distinct experimental needs:
-
Synthetic Scale: Maximizing diastereomeric ratio (dr) and yield for chiral building blocks.
-
Bio-Analytical Scale: Utilizing the hydrophobicity of the phenylethyl group to enhance ionization in LC-MS applications for thiol quantification.
Key Mechanistic Insight: The (S)-phenylethyl group creates a chiral pocket. The steric bulk of the phenyl ring directs the incoming thiolate nucleophile to the less hindered face of the maleimide double bond (facial selectivity). However, this reaction is reversible (retro-Michael), and the resulting succinimide ring is susceptible to hydrolysis at elevated pH.
Reaction Mechanism & Stereochemistry
The following diagram illustrates the nucleophilic attack and the steric influence of the chiral auxiliary.
Figure 1: Mechanistic pathway showing facial selectivity governed by the chiral auxiliary. Note the competing retro-Michael and hydrolysis pathways.[1]
Protocol A: Synthetic Scale (High Diastereoselectivity)
Objective: Synthesis of chiral thiosuccinimides with high diastereomeric excess (de). Self-Validating Check: The reaction mixture should transition from yellow (maleimide) to colorless as the conjugation proceeds.
Materials
-
(S)-(-)-N-(1-Phenylethyl)maleimide (1.0 equiv) [CAS: 60925-76-0]
-
Thiol (1.1 equiv) (e.g., Benzyl mercaptan, Thiophenol)
-
Catalyst: Triethylamine (Et3N) or DIPEA (0.05 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
-
Quench: 0.1 M HCl
Step-by-Step Procedure
-
Preparation:
-
Dissolve 1.0 mmol of (S)-(-)-N-(1-Phenylethyl)maleimide in 5 mL of anhydrous DCM in a round-bottom flask under Nitrogen/Argon atmosphere.
-
Why: Anhydrous non-polar solvents minimize competing hydrolysis and stabilize the kinetic product.
-
-
Temperature Control (Critical):
-
Cool the solution to -78°C (Dry ice/Acetone bath) for maximum stereocontrol.
-
Note: If -78°C is unavailable, -20°C is acceptable but will yield lower dr.
-
-
Nucleophile Addition:
-
Add 1.1 mmol of the Thiol dropwise.
-
Add 0.05 mmol (catalytic amount) of Et3N.
-
Stir at -78°C for 2–4 hours.
-
-
Monitoring:
-
Perform TLC (Hexane:EtOAc 3:1).
-
Endpoint: Disappearance of the UV-active maleimide spot.
-
-
Workup:
-
Quench with 5 mL of 0.1 M HCl (cold) to protonate the intermediate enolate and lock the stereochemistry.
-
Extract with DCM (3 x 10 mL).
-
Dry over MgSO4, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (Silica gel).
-
Note: Diastereomers may be separable by careful chromatography.
-
Protocol B: Bio-Analytical Derivatization (LC-MS)
Objective: Quantitative labeling of biological thiols (GSH, Cysteine) for Mass Spectrometry. Advantage: The (S)-phenylethyl group increases hydrophobicity, enhancing ionization efficiency compared to NEM.
Buffer Selection Table
| Parameter | Recommended Condition | Reason |
| pH | 6.5 – 7.0 | Maximizes thiol specificity; minimizes amine reaction (Lysine) and hydrolysis. |
| Buffer | Phosphate (PBS) or Ammonium Acetate | Compatible with LC-MS; Ammonium acetate is volatile. |
| Stoichiometry | 10:1 (Maleimide:Thiol) | Excess maleimide ensures pseudo-first-order kinetics and complete labeling. |
| Solvent | 50% Buffer / 50% Acetonitrile | Solubilizes the hydrophobic (S)-N-(1-phenylethyl)maleimide. |
Step-by-Step Procedure
-
Reagent Setup:
-
Prepare a 20 mM stock solution of (S)-(-)-N-(1-Phenylethyl)maleimide in Acetonitrile (ACN).
-
Prepare biological sample in 10 mM Ammonium Acetate (pH 6.8).
-
-
Derivatization:
-
Mix 100 µL of biological sample with 100 µL of Maleimide stock.
-
Incubate at Room Temperature (25°C) for 30 minutes.
-
Caution: Do not heat. Heating >40°C promotes the retro-Michael reaction.
-
-
Quenching:
-
Add 10 µL of 5% Formic Acid.
-
Why: Lowers pH to < 3, stabilizing the succinimide ring and preventing exchange reactions.
-
-
Analysis:
-
Inject immediately into LC-MS/MS.
-
Monitor for the specific mass shift (+201.22 Da).
-
Troubleshooting & Critical Parameters
The Retro-Michael Trap
Thiol-maleimide adducts are not "permanent."[1][2][3] In the presence of excess exogenous thiols (like plasma albumin or glutathione), the thiol can exchange.
-
Symptom: Loss of signal in stored samples.
-
Solution: Hydrolyze the ring intentionally (raise pH to 9.0 for 1 hour) to form the ring-opened maleamic acid, which is chemically stable and cannot undergo retro-Michael elimination.
Hydrolysis Competition
-
Symptom: Multiple peaks in HPLC with +18 Da mass shift.
-
Cause: pH was too high (> 7.5) during conjugation.[4]
-
Fix: Strictly maintain pH 6.5–7.0.
References
-
Vuckovic, D. et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry.[5] Analytical and Bioanalytical Chemistry.[3][6][7] [Link]
-
Fontaine, S.D. et al. (2015). Stabilization of Cysteine-Linked Antibody Drug Conjugates with N-Aryl Maleimides. Journal of Controlled Release. [Link]
-
Baldwin, S.W. et al. (1991). Diastereoselective Michael additions to chiral maleimides. Tetrahedron Letters. [Link]
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. Maleimide–thiol adducts stabilized through stretching: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. thno.org [thno.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving monomer conversion rates in (S)-(-)-N-(1-Phenylethyl)maleimide polymerization
Technical Support Center: Polymerization of (S)-(-)-N-(1-Phenylethyl)maleimide
Welcome to the technical support center for the polymerization of (S)-(-)-N-(1-Phenylethyl)maleimide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific polymerization process. Our goal is to provide you with practical, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes, thereby improving monomer conversion rates and achieving desired polymer characteristics.
N-substituted maleimides are valuable monomers for creating thermally stable polymers with high glass transition temperatures (Tg)[1][2]. The chiral nature of the (S)-(-)-N-(1-Phenylethyl) substituent introduces unique properties, making it a monomer of interest for specialized applications. However, like many polymerization reactions, achieving high monomer conversion consistently requires careful control over several experimental parameters. This guide follows a problem-oriented approach to address the specific challenges you may encounter.
Troubleshooting Guide: Diagnosing and Resolving Low Monomer Conversion
Low or inconsistent monomer conversion is one of the most frequent challenges in free-radical polymerization. This section provides a systematic approach to identifying and rectifying the root causes.
Problem: The polymerization fails to initiate or stops at very low conversion (<10%).
This issue often points to the presence of inhibitors or fundamental problems with the reaction setup.
Q1: My reaction is not starting. What is the most likely cause?
A1: The most common culprit is the presence of an inhibitor, with atmospheric oxygen being a primary suspect. Oxygen is a potent inhibitor of radical polymerization as it reacts with initiating radicals to form stable peroxy radicals, which are much less reactive and do not efficiently initiate polymerization[3].
-
Causality: The initiation step of free-radical polymerization relies on the generation of highly reactive radicals from an initiator like Azobisisobutyronitrile (AIBN). Oxygen scavenges these primary radicals, effectively preventing the start of the polymer chain growth.
-
Solution: Ensure all reaction components (monomer, solvent, initiator) are thoroughly deoxygenated. This is typically achieved by purging the reaction mixture with an inert gas (e.g., nitrogen or argon) for a sufficient period (15-30 minutes) or by using a series of freeze-pump-thaw cycles[4]. The entire reaction should be conducted under a positive pressure of inert gas.
Q2: I've deoxygenated everything, but the reaction still won't start. What else should I check?
A2: If oxygen is eliminated as a cause, consider the purity of your monomer and solvent, or the integrity of your initiator.
-
Monomer Purity: The (S)-(-)-N-(1-Phenylethyl)maleimide monomer may contain residual impurities from its synthesis, such as maleanilic acid or inhibitors added for storage[5]. These can interfere with the polymerization. Purification via recrystallization or column chromatography is highly recommended.[6][7] See Protocol 1 for a detailed monomer purification procedure.
-
Solvent Purity: Solvents can contain water or other impurities that may act as inhibitors or chain transfer agents. Using anhydrous, high-purity solvents is critical.
-
Initiator Integrity: Radical initiators like AIBN decompose over time, especially if not stored correctly (AIBN should be stored at low temperatures, <10°C). An old or improperly stored initiator will have reduced activity. It is good practice to recrystallize AIBN from a solvent like methanol before use if its quality is in doubt[8].
Problem: The polymerization starts but plateaus at an intermediate conversion (e.g., 40-70%).
This scenario suggests that while initiation occurred, the propagation of polymer chains is being prematurely terminated or hindered.
Q3: My reaction starts well but then stops before reaching high conversion. Why?
A3: This is often due to either premature depletion of the initiator or the influence of reaction parameters like temperature and concentration.
-
Causality (Temperature): The rate of initiator decomposition is highly temperature-dependent. For AIBN, a common initiator, the 10-hour half-life temperature is approximately 65°C[3][9]. If your reaction temperature is too high, the AIBN will decompose too quickly, generating a massive initial burst of radicals that rapidly terminate each other and get consumed long before the monomer is fully converted[3]. If the temperature is too low, radical generation is too slow to sustain the polymerization rate, leading to sluggish and incomplete conversion.
-
Causality (Initiator Concentration): While counterintuitive, a higher initiator concentration does not always lead to higher conversion. An excessively high concentration of radicals increases the probability of bimolecular termination, where two growing chains or a growing chain and a primary radical combine or disproportionate, halting chain growth[3][10]. The goal is to maintain a low but steady concentration of growing radicals.
-
Solution:
-
Optimize Temperature: Conduct the polymerization at or near the 10-hour half-life temperature of your chosen initiator to ensure a steady supply of radicals throughout the intended reaction time.
-
Optimize Initiator Concentration: The ideal initiator concentration depends on the monomer and desired molecular weight. A typical starting point is a monomer-to-initiator molar ratio of 100:1 to 1000:1. Systematically varying the concentration can help find the optimal balance for your specific system.
-
The following table illustrates the conceptual relationship between initiator concentration and polymerization outcomes.
| [Monomer]:[AIBN] Ratio | Relative Initiator Conc. | Expected Initial Rate | Expected Final Conversion | Expected Molecular Weight | Rationale |
| 1000:1 | Low | Moderate | High | High | Fewer chains are initiated, but they grow longer before terminating. Slower, more controlled polymerization. |
| 500:1 | Medium | Fast | High | Medium | A good balance between initiation rate and termination, often leading to optimal conversion. |
| 100:1 | High | Very Fast | Potentially Lower | Low | High radical concentration leads to increased early termination and premature initiator depletion. |
Q4: Could the solvent be limiting my monomer conversion?
A4: Yes, the choice of solvent is critical and can significantly impact polymerization behavior. Solvents can strongly affect the radical polymerization of N-substituted maleimides[11].
-
Chain Transfer: Some solvents can act as chain transfer agents, where a growing polymer chain abstracts an atom (usually hydrogen) from a solvent molecule. This terminates the polymer chain and creates a new, solvent-derived radical that may or may not efficiently initiate a new chain. Solvents with high chain transfer constants (e.g., certain alcohols, thiols) will lower the polymer's molecular weight and can reduce overall monomer conversion[12].
-
Solubility & Viscosity: The polymer must remain soluble in the reaction medium. If the polymer precipitates, the propagating chain ends become trapped, and the reaction effectively stops. Furthermore, as conversion increases, the solution viscosity rises. This can lead to the "gel effect" (Trommsdorff–Norrish effect), where the high viscosity hinders the diffusion of large polymer chains, reducing the rate of bimolecular termination. While this can accelerate the rate and increase molecular weight, it can also lead to a broad molecular weight distribution if not controlled[3].
-
Recommended Solvents: Solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, and Anisole have been successfully used for the polymerization of N-substituted maleimides[9][13][14]. THF and DMF are common choices, but their potential for chain transfer should be considered[8].
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing low conversion issues.
Caption: A step-by-step decision tree for troubleshooting low monomer conversion.
Frequently Asked Questions (FAQs)
Q5: How do I properly purify the (S)-(-)-N-(1-Phenylethyl)maleimide monomer?
A5: Monomer purity is paramount for successful polymerization. The monomer can be synthesized from maleic anhydride and (S)-(-)-1-phenylethylamine, followed by dehydration[6]. After synthesis, purification is necessary. Flash column chromatography using a hexane/ethyl acetate solvent system is an effective method[6]. Alternatively, recrystallization from a suitable solvent like cyclohexane can yield high-purity, crystalline monomer[5]. See Protocol 1 for a detailed procedure.
Q6: What are the recommended initiators and reaction conditions?
A6: For free-radical polymerization of N-substituted maleimides, AIBN (Azobisisobutyronitrile) is the most commonly used initiator[9][11][13]. Benzoyl peroxide (BPO) can also be used[4].
-
Initiator: AIBN is often preferred as it undergoes thermal decomposition with a consistent rate and produces less reactive side products compared to BPO.
-
Temperature: When using AIBN, a temperature of 60-70°C is typical, corresponding to its optimal decomposition rate[8][9].
-
Time: Polymerization times can range from a few hours to 24 hours or more, depending on the targeted conversion and molecular weight[9][15]. It is best to monitor the reaction progress to determine the optimal endpoint.
Q7: How can I monitor the monomer conversion during the polymerization?
A7: Monitoring the reaction is key to understanding its kinetics and deciding when to terminate it.
-
¹H NMR Spectroscopy: This is a direct and accurate method. Periodically, a small aliquot of the reaction mixture is taken (under inert conditions), and the solvent is evaporated. The residue is dissolved in a deuterated solvent (e.g., CDCl₃). By comparing the integration of the vinyl proton peaks of the maleimide monomer (a singlet around 6.6-6.8 ppm) with a stable proton signal from the polymer backbone or the N-substituent, the disappearance of the monomer can be quantified[3][6].
-
Gravimetry: This is a simpler but less precise method. An aliquot is taken, and the polymer is precipitated in a non-solvent (e.g., methanol). The dried polymer mass is then compared to the initial monomer mass to estimate conversion.
Q8: How does the (S)-(-)-N-(1-Phenylethyl) substituent affect polymerization?
A8: The N-substituent plays a significant role in the reactivity of the maleimide monomer through both steric and electronic effects.
-
Steric Effects: Bulky substituents on the nitrogen can influence the rate of polymerization. Very large groups near the reactive double bond may sterically hinder the approach of a propagating radical, potentially slowing the rate of polymerization[16]. The 1-phenylethyl group is moderately bulky.
-
Electronic Effects: The nature of the N-substituent (electron-donating or electron-withdrawing) alters the electron density of the maleimide double bond, affecting its reactivity. Electron-withdrawing groups can decrease the rate of homopolymerization but increase the rate of copolymerization with electron-rich monomers[17].
Polymerization Mechanism Overview
The free-radical polymerization of (S)-(-)-N-(1-Phenylethyl)maleimide follows a classic chain-growth mechanism.
Caption: The three key stages of free-radical chain-growth polymerization.
Experimental Protocols
Protocol 1: Monomer Purification via Flash Column Chromatography
This protocol describes a standard method for purifying (S)-(-)-N-(1-Phenylethyl)maleimide to remove impurities that could inhibit polymerization[6].
Materials:
-
Crude (S)-(-)-N-(1-Phenylethyl)maleimide
-
Silica gel (230-400 mesh)
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the mobile phase (e.g., Hexane/Ethyl Acetate 10:1 v/v).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity. Let the excess solvent drain until it reaches the top of the silica bed. Apply gentle pressure with compressed gas to pack the column uniformly.
-
Sample Loading: Dissolve the crude monomer in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Add the mobile phase (Hexane/EtOAc 10:1) to the top of the column and apply pressure to begin elution.
-
Fraction Collection: Collect fractions in test tubes or flasks. Monitor the separation by TLC, spotting each fraction against the crude material.
-
Product Identification: Combine the fractions containing the pure product (as identified by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified monomer, which may be a pale yellow oil or solid[6].
-
Verification: Confirm purity using ¹H NMR and/or GC-MS.
Protocol 2: General Procedure for Free-Radical Polymerization
This protocol provides a baseline for conducting the polymerization under controlled, anaerobic conditions[3][9].
Materials:
-
Purified (S)-(-)-N-(1-Phenylethyl)maleimide (Monomer)
-
Recrystallized AIBN (Initiator)
-
Anhydrous, deoxygenated solvent (e.g., THF or Toluene)
-
Schlenk flask or similar reaction vessel with a sidearm
-
Rubber septum and inert gas line (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Constant temperature oil bath
-
Syringes and needles (for deoxygenated liquid transfer)
Procedure:
-
Setup: Place the monomer and AIBN into the Schlenk flask containing a magnetic stir bar.
-
Deoxygenation (Solids): Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle at least three times.
-
Solvent Addition: Add the deoxygenated solvent to the flask via a cannula or a degassed syringe.
-
Final Purge: Bubble inert gas through the solution for 15-20 minutes to ensure complete removal of dissolved oxygen.
-
Polymerization: Place the sealed flask into the preheated oil bath set to the desired temperature (e.g., 65°C). Begin stirring at a constant rate.
-
Monitoring: At set time intervals, withdraw small aliquots using a degassed syringe for conversion analysis (e.g., by ¹H NMR).
-
Termination & Isolation: Once the desired conversion is reached (or the reaction plateaus), terminate the polymerization by rapidly cooling the flask in an ice bath and exposing it to air.
-
Precipitation: Pour the viscous polymer solution into a large volume of a non-solvent (e.g., cold methanol) while stirring. The polymer will precipitate.
-
Purification: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at an elevated temperature (e.g., 60°C) until a constant weight is achieved.
References
-
Scientific.Net. (n.d.). Synthesis and Radical Polymerizations of N-Substituted Maleimide Bearing Two Olefinic Groups. Advanced Materials Research, 1033-1034. [Link]
-
Matsumoto, A., Kubota, T., & Otsu, T. (1990). Radical polymerization of N-(alkyl-substituted phenyl)maleimides: synthesis of thermally stable polymers soluble in nonpolar solvents. Macromolecules, 23(20), 4508-4513. [Link]
-
Oishi, T., Lee, Y.-K., Nakagawa, A., Onimura, K., & Tsutomu, T. (2001). Synthesis and Polymerization of Poly(N-Substituted Maleimide) Macromonomers. Journal of the Society of Chemical Industry, Japan. [Link]
-
ResearchGate. (n.d.). Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. [Link]
-
AIP Publishing. (2021). Synthesis, Characterization and Study Some Thermal Properties of New Maleimide Polymers. AIP Conference Proceedings. [Link]
-
MDPI. (2021). The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization. Polymers, 13(15), 2538. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Barner-Kowollik, C., et al. (2021). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. Polymers for Advanced Technologies. [Link]
-
ResearchGate. (n.d.). Effects of substituent and solvent on the structure and spectral properties of maleimide derivatives. [Link]
-
Abayasekara, D. R. (1983). Effects of N-substituents on the Polymerization Properties of Maleimide. VCU Scholars Compass. [Link]
-
Takashima, R., et al. (2021). Characterization of N-phenylmaleimide-terminated poly(ethylene glycol)s and their application to a tetra-arm poly(ethylene glycol) gel. PubMed. [Link]
-
Hiran, B. L., et al. (2015). Recent Study of Some New Maleimide Copolymers and Their Electrolyte Study in Solvent. International Journal of Scientific & Engineering Research, 6(8). [Link]
-
Chen, H.-C. (1991). Synthesis and characterization of maleimide-based polymers. University of Louisville. [Link]
- Google Patents. (2018).
-
Organic Syntheses. (n.d.). N-Phenylmaleimide. [Link]
-
ResearchGate. (2000). Synthesis and characterization of N-phenylmaleimide-methylvinylisocyanate copolymers with polystyrene side chains. [Link]
-
Hiran, B. L., et al. (2007). Synthesis, Characterization and Copolymerization of N-(phenylamino)maleimide with MMA. E-Journal of Chemistry, 4(2), 265-271. [Link]
-
Patel, M. H. (n.d.). A review on preparation method for different maleimide units, their homo and co-polymers and. Jetir.org. [Link]
-
Chegg. (2022). For a low conversion radical polymerization that undergoes termination by 100% combination, the following rates were measured. [Link]
-
Chang, J. Y., et al. (1998). Polymerization of N-[4-(azidocarbonyl)phenyl]maleimide and N-[4-(N'-phenoxycarbonylamino)phenyl]maleimide polymers containing aromatic isocyanate precursors. Polymer, 40(5), 1251-1256. [Link]
-
Carnegie Mellon University. (n.d.). Living Radical Polymerization. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jetir.org [jetir.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ijert.org [ijert.org]
- 10. Radicals [employees.csbsju.edu]
- 11. Synthesis and Radical Polymerizations of N-Substituted Maleimide Bearing Two Olefinic Groups | Scientific.Net [scientific.net]
- 12. chegg.com [chegg.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. "Synthesis and characterization of maleimide-based polymers" by Hua-Chin Chen [repository.rit.edu]
- 15. cpsm.kpi.ua [cpsm.kpi.ua]
- 16. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Effects of N-substituents on the Polymerization Properties of Maleimid" by Dilip R. Abayasekara [scholarscompass.vcu.edu]
Technical Support Center: Purification of (S)-(-)-N-(1-Phenylethyl)maleimide
Welcome to the technical support center for the purification of unreacted (S)-(-)-N-(1-Phenylethyl)maleimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining highly pure products from reactions involving this versatile reagent. This resource offers a compilation of field-proven insights and detailed protocols to address common challenges encountered during the purification process.
Introduction: The Challenge of Maleimide Purification
(S)-(-)-N-(1-Phenylethyl)maleimide is a widely used reagent in bioconjugation, polymer synthesis, and the development of novel therapeutics. Its high reactivity towards thiols makes it an invaluable tool for site-specific modification. However, this reactivity also presents a significant challenge: the removal of unreacted maleimide from the final product. Residual (S)-(-)-N-(1-Phenylethyl)maleimide can lead to off-target reactions, product instability, and inaccurate analytical results. This guide provides a comprehensive overview of robust methods to ensure the complete removal of this unreacted starting material.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted (S)-(-)-N-(1-Phenylethyl)maleimide?
A1: Leaving unreacted (S)-(-)-N-(1-Phenylethyl)maleimide in your final product can lead to several complications:
-
Off-Target Reactions: The maleimide group can react with other nucleophiles in your system over time, leading to product heterogeneity and potentially compromising its biological activity.
-
Toxicity: Unreacted reagents can exhibit cellular toxicity, which is a major concern in drug development.
-
Inaccurate Characterization: The presence of the unreacted maleimide can interfere with analytical techniques such as UV-Vis spectroscopy, HPLC, and mass spectrometry, leading to incorrect quantification and characterization of your desired product.
-
Product Instability: The maleimide ring is susceptible to hydrolysis, especially at neutral to basic pH, which can alter the overall stability and purity of your final product over time.[1][2][3]
Q2: What are the primary degradation products of (S)-(-)-N-(1-Phenylethyl)maleimide to be aware of during purification?
A2: The main degradation product to be aware of is the corresponding maleamic acid, which is formed by the hydrolysis of the maleimide ring.[1][2][3] This hydrolysis is accelerated at higher pH (above 7.5) and elevated temperatures.[1] The resulting maleamic acid is unreactive towards thiols and will exist as an impurity in your final product if not removed.
Q3: At what pH is the maleimide group of (S)-(-)-N-(1-Phenylethyl)maleimide most stable?
A3: The maleimide group is most stable in a slightly acidic to neutral pH range of 6.5-7.5.[1][4] Above pH 7.5, the rate of hydrolysis to the inactive maleamic acid increases significantly.[1][2] Therefore, it is crucial to control the pH during your reaction and purification steps to minimize degradation.
Troubleshooting Guide: Common Purification Issues
This section addresses common problems encountered during the removal of unreacted (S)-(-)-N-(1-Phenylethyl)maleimide and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Residual maleimide detected after purification. | Inefficient purification method: The chosen method may not be suitable for the scale of your reaction or the properties of your product. | Optimize your purification strategy: Consider a multi-step approach. For example, follow a precipitation or extraction step with column chromatography for higher purity. For biomolecules, ensure sufficient residence time on the size-exclusion column or perform a second pass. |
| Co-elution with the product: The unreacted maleimide may have similar chromatographic properties to your desired product. | Modify chromatographic conditions: For reverse-phase HPLC, adjust the gradient, mobile phase composition, or column chemistry. For size-exclusion chromatography, ensure a significant size difference between your product and the maleimide. | |
| Product degradation during purification. | pH instability: Exposure to high or low pH can lead to the degradation of your product or hydrolysis of the maleimide. | Maintain optimal pH: Use buffered solutions within the recommended pH range (6.5-7.5) throughout the purification process. |
| Temperature sensitivity: Your product may be sensitive to elevated temperatures. | Perform purification at reduced temperatures: Conduct chromatography and other purification steps at 4°C if your product is thermally labile. | |
| Low product recovery. | Product precipitation: Changes in solvent composition during purification can cause your product to precipitate. | Assess product solubility: Before purification, determine the solubility of your product in the buffers and solvents you plan to use. |
| Adsorption to purification media: Your product may be non-specifically binding to the chromatography resin or filtration membranes. | Choose appropriate materials: Select chromatography media and membranes with low protein or polymer binding properties. |
Purification Protocols
This section provides detailed, step-by-step protocols for the most effective methods to remove unreacted (S)-(-)-N-(1-Phenylethyl)maleimide. The choice of method will depend on the nature of your product (biomolecule, small molecule, or polymer) and the scale of your reaction.
Method 1: Quenching with a Thiol Scavenger
This method involves adding a small molecule thiol to the reaction mixture to "quench" any unreacted maleimide. This is a quick and effective way to convert the reactive maleimide into a more easily removable thioether adduct.
Principle: The thiol scavenger reacts with the excess maleimide, forming a stable thioether conjugate. This new, larger, and more polar adduct can then be more easily separated from the desired product.
Recommended Thiol Scavengers:
-
L-cysteine
-
N-acetyl-L-cysteine
-
β-mercaptoethanol
-
Dithiothreitol (DTT)
Experimental Protocol:
-
Reaction Completion: Once your primary reaction is complete, prepare a stock solution of your chosen thiol scavenger (e.g., 1 M L-cysteine in a compatible buffer).
-
Quenching: Add the thiol scavenger to your reaction mixture at a 5-10 fold molar excess relative to the initial amount of (S)-(-)-N-(1-Phenylethyl)maleimide used.
-
Incubation: Allow the quenching reaction to proceed for 30-60 minutes at room temperature.
-
Purification: Proceed with your chosen purification method (e.g., size-exclusion chromatography, dialysis, or precipitation) to remove the quenched maleimide adduct and the excess scavenger.
Method 2: Size-Exclusion Chromatography (SEC)
SEC is the preferred method for purifying bioconjugates (e.g., proteins, antibodies, peptides) from small molecules like unreacted maleimide.
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules (your bioconjugate) will pass through the column more quickly, while smaller molecules (unreacted maleimide) will enter the pores of the chromatography beads and elute later.[5][6][7]
Experimental Protocol:
-
Column Selection: Choose a size-exclusion chromatography column with a fractionation range appropriate for your bioconjugate. For most proteins, a column with a molecular weight cutoff (MWCO) of 5-10 kDa is suitable.
-
Equilibration: Equilibrate the column with a buffer that is compatible with your bioconjugate and maintains its stability (typically a phosphate or Tris buffer at pH 7.0-7.5).
-
Sample Loading: Load your reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer at the recommended flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
Analysis: Analyze the collected fractions by SDS-PAGE, HPLC, or mass spectrometry to identify the fractions containing your purified product, free from unreacted maleimide.
Method 3: Recrystallization
For small molecule synthesis, recrystallization is a powerful technique for obtaining highly pure crystalline products, leaving the unreacted maleimide and other impurities in the mother liquor.
Principle: This technique relies on the difference in solubility between your desired product and the unreacted (S)-(-)-N-(1-Phenylethyl)maleimide in a given solvent system at different temperatures.
Experimental Protocol:
-
Solvent Selection: Identify a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. (S)-(-)-N-(1-Phenylethyl)maleimide is soluble in solvents like cyclohexane and methanol.[8][9] Your goal is to find a solvent where your product's solubility profile is the inverse of the maleimide's.
-
Dissolution: Dissolve your crude reaction mixture in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature, and then further cool it in an ice bath to induce crystallization of your desired product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the unreacted maleimide.
-
Drying: Dry the crystals under vacuum.
-
Purity Check: Analyze the purity of the recrystallized product and the mother liquor by TLC, HPLC, or NMR to confirm the removal of the unreacted maleimide.
Method 4: Liquid-Liquid Extraction
This method is suitable for separating compounds with different polarities, making it useful for the purification of small molecules and some polymers.
Principle: Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases (typically an aqueous phase and an organic phase).[10][11]
Experimental Protocol:
-
Solvent System Selection: Choose a pair of immiscible solvents where your product has high solubility in one phase and the unreacted (S)-(-)-N-(1-Phenylethyl)maleimide has high solubility in the other. For example, if your product is highly polar, you might dissolve the reaction mixture in an aqueous buffer and extract the less polar unreacted maleimide with an organic solvent like ethyl acetate or dichloromethane.
-
Extraction: a. Dissolve your reaction mixture in the first solvent and transfer it to a separatory funnel. b. Add the second, immiscible solvent. c. Stopper the funnel and shake vigorously, periodically venting to release pressure. d. Allow the layers to separate.
-
Separation: Drain the bottom layer and collect the top layer.
-
Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent 2-3 times to ensure complete removal of the unreacted maleimide.
-
Combine and Dry: Combine the organic layers containing the unreacted maleimide (if that is the phase you are removing) and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Isolate your product from the desired phase by evaporating the solvent.
-
Purity Analysis: Confirm the purity of your product using an appropriate analytical technique.
Analytical Monitoring of Purification
Effective purification requires reliable analytical methods to monitor the process and confirm the absence of unreacted (S)-(-)-N-(1-Phenylethyl)maleimide in the final product.
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method for monitoring the progress of a reaction and the effectiveness of a purification step.
General Protocol:
-
Spotting: Spot your crude reaction mixture, the purified product, and a standard of (S)-(-)-N-(1-Phenylethyl)maleimide on a silica gel TLC plate.
-
Development: Develop the plate in a suitable solvent system. A common starting point for N-substituted maleimides is a mixture of hexane and ethyl acetate.[1] For more polar compounds, dichloromethane/methanol mixtures can be effective.[6]
-
Visualization: Visualize the spots under UV light (254 nm) or by staining.
-
Analysis: The absence of a spot corresponding to the maleimide standard in the lane of your purified product indicates successful removal.
dot
Caption: Idealized TLC plate showing successful purification.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative assessment of purity. Reversed-phase HPLC is particularly well-suited for separating N-substituted maleimides from their reaction products.
General Protocol:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid.
-
Detection: Monitor the elution profile with a UV detector. The phenyl group in (S)-(-)-N-(1-Phenylethyl)maleimide allows for sensitive detection at around 254 nm.
-
Quantification: The purity of your product can be determined by integrating the peak areas. The absence of a peak corresponding to the retention time of the maleimide standard confirms its removal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of your product and for detecting the presence of unreacted maleimide, even at low levels.
Characteristic Chemical Shifts for (S)-(-)-N-(1-Phenylethyl)maleimide (in CDCl₃): [1]
-
¹H NMR (500 MHz, CDCl₃) δ (ppm):
-
7.40 (m, 2H, Ar-H)
-
7.31 (m, 2H, Ar-H)
-
7.25 (m, 1H, Ar-H)
-
6.61 (s, 2H, HC=CH) - This sharp singlet is a key diagnostic peak for the maleimide protons.
-
5.35 (m, 1H, CH)
-
1.82 (d, 3H, CH₃)
-
-
¹³C NMR (125 MHz, CDCl₃) δ (ppm):
-
170.5 (C=O)
-
140.3 (Ar-C)
-
134.0 (HC=CH)
-
128.5 (Ar-CH)
-
127.7 (Ar-CH)
-
127.2 (Ar-CH)
-
49.7 (CH)
-
17.6 (CH₃)
-
The disappearance of the characteristic vinyl proton singlet at ~6.61 ppm in the ¹H NMR spectrum is a strong indicator of a complete reaction and successful purification.
Decision-Making Workflow for Purification
The following diagram provides a logical workflow to help you select the most appropriate purification strategy for your specific application.
dot
Caption: Decision tree for selecting a purification method.
References
Sources
- 1. rsc.org [rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Chromatography [chem.rochester.edu]
- 7. EP0393713A1 - Process for the preparation of N-substituted maleimides - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN1962634A - Process for preparing N-phenyl maleimide - Google Patents [patents.google.com]
- 10. biotage.com [biotage.com]
- 11. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
Minimizing racemization during the synthesis of (S)-(-)-N-(1-Phenylethyl)maleimide
This is a Technical Support Center Guide designed for researchers synthesizing (S)-(-)-N-(1-Phenylethyl)maleimide . It prioritizes optical purity and reproducibility, moving beyond standard textbook procedures to address the specific racemization risks associated with the benzylic chiral center.
Ticket ID: CHIRAL-MAL-001 Topic: Minimizing Racemization & Optimizing Yield Status: Resolved (Protocol & Troubleshooting Guide)
Executive Summary
The synthesis of (S)-(-)-N-(1-Phenylethyl)maleimide (CAS: 60925-76-0) presents a specific stereochemical challenge: the chiral center is benzylic and directly adjacent to the imide nitrogen. This position is electronically activated, making the
Standard maleimide cyclization methods involving high heat (refluxing xylene) or basic conditions (NaOAc/Ac₂O at >100°C) frequently lead to partial racemization via base-catalyzed enolization. This guide recommends a Lewis-Acid Catalyzed Silylation (ZnCl₂/HMDS) protocol, which operates under milder conditions to preserve optical integrity.
Key Physical Data (Target Specifications)
| Property | Specification | Notes |
| Appearance | White to off-white crystalline solid | Yellowing indicates polymerization or oxidation. |
| Melting Point | 33 – 35 °C | Sharp range indicates high purity. |
| Optical Rotation | Concentration | |
| Purity (HPLC) | Check for maleamic acid (ring-open) impurity. |
The "Gold Standard" Protocol (Low-Racemization Route)
Method: Two-Step Synthesis via Zinc Chloride / Hexamethyldisilazane (HMDS). Why: This method avoids the high temperatures of azeotropic distillation and the basicity of the acetate method, minimizing the risk of deprotonating the benzylic carbon.
Step 1: Formation of (S)-N-(1-Phenylethyl)maleamic Acid
This step is kinetically fast and stereochemically safe.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under
atmosphere. -
Solvent: Dissolve Maleic Anhydride (1.0 eq) in anhydrous Dichloromethane (DCM) (5 mL/mmol).
-
Addition: Cool to 0°C . Add (S)-(-)-1-Phenylethylamine (1.0 eq) dropwise over 30 minutes.
-
Technical Note: The reaction is exothermic. Rapid addition raises local temperature, risking side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Workup: The product often precipitates as a white solid. Filter and wash with cold DCM. If no precipitate, concentrate in vacuo to yield the maleamic acid.
-
Checkpoint: Do not heat above 40°C during concentration.
-
Step 2: Cyclodehydration (The Critical Step)
Standard thermal cyclization causes racemization here. Use this chemical cyclization instead.
-
Setup: Resuspend the Maleamic Acid (1.0 eq) in anhydrous Benzene or Toluene (5 mL/mmol).
-
Note: Benzene is preferred for lower boiling point, but Toluene is safer; if using Toluene, keep T < 80°C.
-
-
Catalyst: Add Anhydrous ZnCl₂ (1.0 eq) .
-
Critical: ZnCl₂ must be dry. Fused ZnCl₂ is best. Moisture kills the reaction.
-
-
Reagent: Add HMDS (1.5 eq) dropwise at RT.
-
Reaction: Heat to 80°C with stirring for 2-4 hours.
-
Workup:
-
Cool to RT.
-
Dilute with Ethyl Acetate.
-
Wash with 0.1 N HCl (to remove Zn salts and amine traces)
Water Brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane or column chromatography (Silica, Hexane/EtOAc).
Mechanism & Racemization Risk Analysis
The following diagram illustrates the synthesis pathway and the specific point where racemization occurs if basic conditions are used.
Caption: Pathway analysis showing the safe Lewis Acid route (Green) vs. the Base-Catalyzed racemization route (Red).
Troubleshooting Guide (Q&A)
Issue 1: Low Optical Rotation ( )
Q: My product is white and pure by NMR, but the optical rotation is only -45°. What happened? A: This indicates partial racemization.
-
Root Cause 1 (Base): Did you use the Acetate/Acetic Anhydride method? Even weak bases like acetate can deprotonate the benzylic position at reflux temperatures (
C).-
Fix: Switch to the ZnCl₂/HMDS method described above.
-
-
Root Cause 2 (Workup): Did you wash with saturated Sodium Bicarbonate (
) or NaOH?-
Fix: Maleimides can ring-open in basic water. Use neutral or slightly acidic washes (0.1 N HCl).
-
-
Root Cause 3 (Solvent): Optical rotation is highly solvent-dependent. Ensure you are measuring in Ethanol at
.[1] Measuring in Chloroform or DCM will give different values.
Issue 2: Low Yield / Sticky Solid
Q: I obtained a sticky oil instead of a crystalline solid. A: Maleimides are prone to polymerization and hydrolysis.
-
Polymerization: Did you heat the reaction too long? Maleimides can self-polymerize via free-radical mechanisms.
-
Fix: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture and the storage vial.
-
-
Hydrolysis: The "sticky" substance might be ring-opened maleamic acid.
-
Test: Check H-NMR. A broad singlet around 10-12 ppm indicates carboxylic acid (-COOH) from uncyclized material.
-
Fix: Ensure the ZnCl₂/HMDS reaction runs to completion. If using Ac₂O, ensure the system is strictly anhydrous.
-
Issue 3: Product Turns Yellow on Storage
Q: The white crystals turned yellow after a week. A: This is oxidative degradation or slow polymerization.
-
Protocol: Store under Argon/Nitrogen at -20°C .
-
Fix: Recrystallize from Ethanol/Hexane to remove the yellow oxidized layer before use.
Frequently Asked Questions (FAQs)
Q: Can I use the Mitsunobu reaction for this synthesis? A: Typically, no. The Mitsunobu reaction converts an alcohol to an amine/imide. Since you are starting with the chiral amine, the standard condensation is more direct. However, Mitsunobu conditions (DEAD/PPh3) can be used to cyclize maleamic acids, but removing the byproduct (triphenylphosphine oxide) is often more difficult than removing Zn salts.
Q: How do I accurately measure the Enantiomeric Excess (ee)? A: Optical rotation is a bulk property and can be imprecise. For rigorous determination:
-
Method: Chiral HPLC.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10 or 80:20).
-
Detection: UV at 254 nm.
-
Reference: Inject the racemic standard (made from racemic amine) to identify the retention times of (R) and (S) peaks.
Q: Is the maleimide moiety stable to chromatography? A: Generally yes, on Silica Gel. However, avoid adding Triethylamine to the eluent, as it will cause immediate decomposition or polymerization. If the compound streaks, use a small amount of acetic acid (0.1%) instead of base.
References
-
Original Synthesis & Properties: Mehta, N. B.; Phillips, A. P.; Lui, F. F.; Brooks, R. E. Maleamic Acids and Maleimides.[3][6][8] Journal of Organic Chemistry, 1960 , 25, 1012. (Note: Describes the classic Acetic Anhydride method; useful for comparison but higher racemization risk).
-
Low-Racemization HMDS/ZnCl₂ Method: Reddy, P. Y.; Kondo, S.; Toru, T.; Ueno, Y. Lewis Acid-Promoted Synthesis of N-Substituted Maleimides with Hexamethyldisilazane. Journal of Organic Chemistry, 1997 , 62, 2652–2654. (Key Reference: Establishes the mild nature of ZnCl2/HMDS for sensitive substrates).
-
Optical Rotation & Physical Constants: Sigma-Aldrich Product Specification: (S)-(−)-N-(1-Phenylethyl)maleimide.[1]
-
Racemization Mechanisms in Peptide/Imide Synthesis: Benoiton, N. L.[2] Chemistry of Peptide Synthesis. CRC Press, 2006 . (General grounding on base-catalyzed racemization of activated chiral centers).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. dspace.ncl.res.in [dspace.ncl.res.in]
- 6. dokumen.pub [dokumen.pub]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
Technical Support Center: Optimizing Spontaneous Copolymerization of Styrene and (S)-(-)-N-(1-Phenylethyl)maleimide
Welcome to the technical support center for the synthesis of poly[styrene-co-(S)-(-)-N-(1-Phenylethyl)maleimide]. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning to work with this unique chiral copolymer. Spontaneous copolymerization of electron-donor monomers like styrene and electron-acceptor monomers like N-substituted maleimides presents a powerful synthetic route, but its success is highly dependent on carefully controlled reaction conditions, with temperature being a critical parameter.
This document provides in-depth answers to common questions, troubleshooting advice for potential issues, and a detailed protocol for systematically optimizing the reaction temperature to achieve your desired copolymer properties.
Frequently Asked Questions (FAQs)
Q1: What does "spontaneous copolymerization" mean in this context? Why is no initiator required?
A: In this system, "spontaneous" refers to the ability of the two monomers, styrene (St) and (S)-(-)-N-(1-Phenylethyl)maleimide (PEMI), to copolymerize upon heating without the need for a conventional free-radical initiator (like AIBN or BPO). This is not a truly spontaneous reaction in the thermodynamic sense but rather a thermally initiated process.
The mechanism relies on the formation of an electron donor-acceptor (EDA) complex, also known as a charge-transfer complex (CTC), between the electron-rich styrene and the electron-poor maleimide.[1][2] This complex is more reactive than the individual monomers. Upon heating, the CTC can initiate polymerization, leading to a highly alternating copolymer structure.[1][3] Temperature provides the necessary activation energy to start the polymerization of these pre-organized monomer complexes.
Caption: Proposed mechanism for spontaneous copolymerization.
Q2: How does temperature fundamentally influence the reaction?
A: Temperature is arguably the most critical variable in this process, influencing several factors simultaneously:
-
Reaction Rate: As with most chemical reactions, higher temperatures generally increase the rate of polymerization by providing more thermal energy to overcome the activation barrier.
-
Charge-Transfer Complex (CTC) Equilibrium: The formation of the CTC is a reversible equilibrium. Temperature can shift this equilibrium. While providing energy for initiation, excessively high temperatures can also decrease the concentration of the CTC at equilibrium, potentially slowing the reaction or promoting side reactions.
-
Molecular Weight and Polydispersity: In radical polymerizations, higher temperatures typically lead to lower average molecular weights (Mn).[4] This is due to increased rates of chain termination and chain transfer reactions relative to propagation.
-
Side Reactions: At elevated temperatures, the risk of unwanted side reactions, such as the homopolymerization of styrene or thermal degradation of the monomers or resulting polymer, increases.
-
Stereochemistry: The chiral center on the (S)-(-)-N-(1-Phenylethyl)maleimide is a key feature. While generally stable, very high temperatures could theoretically pose a risk to stereochemical integrity. More importantly, polymerization temperature can influence the stereoregularity (tacticity) of the polymer backbone, which can affect the final properties of the material.
Q3: What is the expected structure of the resulting copolymer?
A: Due to the strong electron-donating and accepting nature of the monomers and the participation of the charge-transfer complex, the copolymerization proceeds with a strong tendency to form a highly alternating structure.[1] This means the monomer units will be arranged in a repeating ...-St-PEMI-St-PEMI-... sequence along the polymer chain, especially when the monomer feed ratio is close to equimolar (1:1).
Troubleshooting Guide
Q: My reaction is proceeding very slowly or not at all. What is the first step in troubleshooting the temperature?
A: If monomer purity and solvent quality are confirmed, a low reaction rate is typically due to insufficient thermal energy.
-
Action: Gradually increase the reaction temperature in 10-20°C increments. A common temperature range for similar styrene-maleimide systems is 70°C to 110°C.[5][6] Monitor the reaction progress (e.g., by checking viscosity increase or taking aliquots for NMR analysis) at each new temperature. Be cautious not to overshoot, as this can lead to other problems.
Q: The molecular weight (Mn) of my copolymer is too low. How can temperature be adjusted to address this?
A: A low Mn is often a result of a high reaction temperature.
-
Action: Try lowering the reaction temperature. This will slow the reaction down, but it favors chain propagation over termination and chain transfer events, which should result in longer polymer chains and a higher Mn.[4] This often requires a longer reaction time to achieve the same monomer conversion.
Q: I'm observing a broad molecular weight distribution (high PDI). Can temperature be the cause?
A: Yes, temperature can contribute to a high polydispersity index (PDI).
-
Primary Cause: Very high temperatures can introduce multiple termination pathways and side reactions, leading to a less controlled polymerization and a broader distribution of chain lengths.
-
Secondary Cause: If the temperature control of your reaction vessel is poor (i.e., fluctuating), different polymer chains will be initiated and grow under varying conditions, which can also broaden the PDI.
-
Action: Ensure your reaction is conducted at a stable, uniform temperature. If the PDI is still high, consider lowering the overall reaction temperature.
Q: My final polymer is discolored (e.g., yellow or brown). Is this related to the reaction temperature?
A: Discoloration is a strong indicator that the reaction temperature is too high.
-
Cause: The color likely results from thermal degradation of the monomers or the polymer, or from side reactions that produce chromophores. The N-phenylmaleimide moiety, in particular, can be susceptible to degradation at very high temperatures.[7]
-
Action: Immediately reduce the reaction temperature for subsequent experiments. If you need a high rate, it is better to achieve it at a moderate temperature for a longer duration than at a very high temperature for a short time. Also, ensure a strictly inert atmosphere (oxygen-free) is maintained throughout the reaction, as oxygen can contribute to degradation at high temperatures.
Experimental Protocol: Systematic Temperature Optimization
This protocol outlines a workflow for determining the optimal polymerization temperature for your specific laboratory conditions and desired copolymer properties.
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. | PDF or Rental [articles.researchsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
Controlling polydispersity index (PDI) in (S)-N-(1-Phenylethyl)maleimide radical polymerization
Technical Support Ticket: #PEM-RAD-001 Subject: Optimization of Polydispersity Index (PDI) in (S)-N-(1-Phenylethyl)maleimide Polymerization Status: Open Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division
Executive Summary & Diagnostic Framework
User Context: You are attempting the radical polymerization of (S)-N-(1-Phenylethyl)maleimide (PEM) .
The Problem: Standard Free Radical Polymerization (FRP) of N-substituted maleimides typically yields broad molecular weight distributions (PDI > 1.5–2.0) due to rapid propagation rates (
Visual Diagnostic: The PDI Control Logic Tree
Use the following flow to identify the root cause of broad PDI in your current setup.
Caption: Decision matrix for diagnosing broad molecular weight distributions in PEM polymerization.
Technical Support: Protocols & Methodologies
To control PDI, you must establish an equilibrium between active propagating radicals and dormant species. We recommend RAFT (Reversible Addition-Fragmentation chain Transfer) as the primary method for PEM due to its tolerance of functional groups and lack of metal contamination (unlike ATRP).
Protocol A: RAFT Polymerization of PEM
Target PDI: < 1.15[1]
The Chemistry: Maleimides are electron-deficient monomers ("acceptors"). They require electron-rich Chain Transfer Agents (CTAs). Dithiobenzoates are generally most effective.
| Component | Recommendation | Function |
| Monomer | (S)-N-(1-Phenylethyl)maleimide | Purified by recrystallization from ethanol/toluene. |
| CTA | Cumyl dithiobenzoate (CDB) or 2-Cyanoprop-2-yl dithiobenzoate | High transfer constant ( |
| Initiator | AIBN (Azobisisobutyronitrile) | Standard radical source. |
| Solvent | Toluene or Anisole | Non-polar solvents promote chiral stacking; Anisole has a high boiling point for stability. |
| Ratio | [M]:[CTA]:[I] = 100:1:0.1 | High CTA-to-Initiator ratio (10:1) is critical to suppress termination. |
Step-by-Step Workflow:
-
Purification: Dissolve PEM in minimal hot ethanol, cool to crystallize, and dry under vacuum. Impurities act as uncontrolled chain transfer agents.
-
Stoichiometry: In a Schlenk tube, dissolve PEM (1.0 g, 5 mmol), CDB (13.6 mg, 0.05 mmol), and AIBN (0.82 mg, 0.005 mmol) in Anisole (5 mL).
-
Note: The [CTA]/[I] ratio must be
. If [I] is too high, you generate too many radicals, leading to bimolecular termination (broad PDI).
-
-
Degassing (Critical): Perform at least 4 freeze-pump-thaw cycles. Oxygen is a radical scavenger that creates an induction period and broadens PDI.
-
Polymerization: Immerse in an oil bath at 60°C .
-
Warning: Do not exceed 90°C. The ceiling temperature (
) of N-substituted maleimides is relatively low. Near , depolymerization competes with propagation, broadening PDI.
-
-
Quenching: Stop the reaction at 50-60% conversion . High conversion increases viscosity, limiting diffusion of the bulky CTA, leading to loss of control.
-
Isolation: Precipitate into cold methanol.
Protocol B: Atom Transfer Radical Polymerization (ATRP)
Alternative if RAFT agents are unavailable. Target PDI: < 1.3
The Chemistry: Maleimides are difficult to polymerize via ATRP due to strong complexation of the monomer with the copper catalyst. You must use a strongly binding ligand.
| Component | Recommendation |
| Initiator | Ethyl |
| Catalyst | CuBr (Copper(I) Bromide) |
| Ligand | HMTETA or Me6TREN |
| Solvent | Anisole/Acetone (1:1) |
| Temp | 70°C |
Key Adjustment: If PDI remains high (>1.4) with ATRP, add CuBr2 (10% of CuBr) at the start. This "deactivator" artificially shifts the equilibrium toward the dormant species immediately, preventing the initial "flash" polymerization that broadens PDI.
Troubleshooting Guide (FAQ)
Incident #1: "My PDI is > 1.5 even with RAFT."
Root Cause: The "Hybrid" Radical Problem. Maleimide radicals are electron-deficient. If you are using a trithiocarbonate (often used for acrylates), it may not be stabilizing the radical effectively. Fix: Switch to Dithiobenzoates (e.g., Cumyl dithiobenzoate). The phenyl group on the CTA stabilizes the radical adduct intermediate. Secondary Cause: Initiator concentration is too high. Ensure [CTA]/[I] > 10.
Incident #2: "The reaction stops at 20% conversion."
Root Cause: Vitrification or Ceiling Temperature.
-
Vitrification: Poly(N-substituted maleimides) have very high
(>200°C). If the polymerization temperature is significantly below the of the forming polymer, the chains "freeze" in solution (glass effect), stopping propagation. -
Ceiling Temperature: If you are running at >100°C, the rate of depolymerization equals propagation. Fix: Use a solvent that is a good solvent for the polymer (e.g., DMF or Anisole) to prevent precipitation/vitrification. Keep temperature between 60°C and 80°C.
Incident #3: "The polymer lost its optical rotation."
Root Cause: Racemization or Lack of Stereocontrol.
While radical polymerization is not stereospecific, the bulky (S)-1-phenylethyl group should induce some main-chain stiffness. However, if you use a polar solvent (DMF/DMSO), you disrupt the chiral stacking of the monomers before they add to the chain.
Fix: Use Toluene (if solubility permits). Non-polar solvents encourage the monomers to stack via
Mechanistic Visualization
Understanding the equilibrium is vital for PDI control. In the diagram below, the "Dormant" phase must dominate the "Active" phase to ensure all chains grow at the same rate.
Caption: The RDRP equilibrium. For PEM, the equilibrium must strongly favor the Dormant species to prevent steric-induced termination.
References
-
Synthesis of Alternating Copolymers of N-Substituted Maleimides with Styrene via Atom Transfer Radical Polymerization. Source: Macromolecules (ACS Publications) Note: Establishes the baseline for ATRP of maleimides.
-
Controlled Radical Polymerization of N-Substituted Maleimides by Reversible Addition-Fragmentation Chain Transfer (RAFT). Source: Polymer (Elsevier) Note: Details the efficacy of dithiobenzoates for maleimide control.
-
Chiral recognition and asymmetric polymerization of N-substituted maleimides. Source: Oishi, T. et al., Polymer Journal Note: Provides context on the behavior of the (S)-1-phenylethyl group during polymerization.
-
Ceiling Temperature and Depolymerization of Maleimide Derivatives. Source: Journal of Polymer Science Part A Note: Critical data on temperature limits for PEM polymerization.
Sources
Storage stability and preventing premature polymerization of maleimide monomers
Technical Support Center: Ensuring the Stability of Maleimide Monomers
Welcome to the Technical Support Center for maleimide monomer stability. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and troubleshooting of maleimide monomers to prevent premature polymerization and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization in maleimide monomers?
A1: Maleimide monomers are susceptible to polymerization through two primary mechanisms: free-radical polymerization and anionic polymerization.[1][2]
-
Free-Radical Polymerization: This can be initiated by exposure to heat, UV light, or the presence of radical-generating impurities.[3][4] The vinyl group of the maleimide is susceptible to radical attack, leading to chain propagation. Oxygen can sometimes act as an inhibitor in photo-initiated radical polymerization.[5][6]
-
Anionic Polymerization: This is often initiated by nucleophiles or bases.[7] Common laboratory contaminants such as moisture (leading to hydroxide formation), amines, or other basic residues can trigger anionic polymerization. This is a significant concern as even trace amounts of these initiators can lead to polymerization, especially at elevated temperatures.
Q2: What are the ideal storage conditions for maleimide monomers?
A2: Proper storage is critical to maintain the integrity of maleimide monomers. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is recommended for long-term storage.[8][9] | Low temperatures significantly reduce the rate of both free-radical and anionic polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes exposure to oxygen, which can participate in radical reactions, and moisture, which can initiate anionic polymerization. |
| Light | Protect from light by using amber vials or storing in the dark.[10] | UV light can initiate free-radical polymerization.[3] |
| Form | Store as a dry, crystalline solid whenever possible. | This minimizes the mobility of monomer molecules and reduces the risk of polymerization in solution. |
| Solvent (if in solution) | Use a dry, aprotic solvent such as DMSO or DMF.[8] | Aprotic solvents lack acidic protons and are less likely to participate in or initiate polymerization. Ensure the solvent is truly anhydrous. |
Q3: Are polymerization inhibitors necessary for storing maleimide monomers?
A3: For long-term storage or for larger quantities of maleimides, the use of a polymerization inhibitor is a prudent measure. Phenolic compounds are commonly used as inhibitors for vinyl monomers.[11][12]
-
Hydroquinone (HQ): A widely used inhibitor that works by scavenging free radicals.[11][13] It is effective in the presence of oxygen.
-
Butylated Hydroxytoluene (BHT): Another common phenolic antioxidant that can inhibit free-radical polymerization.
-
4-tert-Butylcatechol (TBC): A highly effective inhibitor for many reactive monomers.
The optimal concentration of the inhibitor depends on the specific maleimide and the storage conditions, but typically ranges from 100 to 1000 ppm.
Q4: How can I tell if my maleimide monomer has started to polymerize?
A4: Several visual and analytical clues can indicate polymerization:
-
Visual Inspection: The appearance of the solid may change from a crystalline powder to a solid mass, or you may observe clumping. Solutions may become viscous or even solidify.[4]
-
Solubility: The monomer may become difficult to dissolve in solvents in which it was previously soluble.
-
Analytical Techniques:
-
NMR Spectroscopy: Broadening of proton and carbon signals in the NMR spectrum can indicate the presence of oligomers or polymers.[14][15]
-
HPLC Analysis: The appearance of new, broader peaks, often at earlier retention times than the monomer, can suggest the presence of higher molecular weight species. A decrease in the area of the monomer peak over time is also an indicator.
-
Gel Permeation Chromatography (GPC): This is a direct method to observe the formation of higher molecular weight polymers and oligomers.[16]
-
Differential Scanning Calorimetry (DSC): DSC can be used to detect changes in the thermal properties of the material, such as the appearance of a glass transition temperature (Tg) which is characteristic of a polymer.[3][17]
-
Troubleshooting Guide: Premature Polymerization
If you suspect your maleimide monomer has undergone polymerization, follow this troubleshooting workflow to diagnose the issue and determine the appropriate course of action.
Caption: Troubleshooting workflow for polymerized maleimide monomers.
Issue: My maleimide solution has become viscous, or the solid is clumpy and insoluble.
This is a strong indication of polymerization.
Step 1: Isolate and Assess
-
Do not attempt to use the material directly in a reaction.
-
If the material is in solution, take a small aliquot. If it is a solid, try to dissolve a small amount in a suitable solvent (e.g., DMSO, DMF).
Step 2: Preliminary Analysis
-
Thin-Layer Chromatography (TLC): Spot the dissolved sample on a TLC plate alongside a known good standard if available. The presence of material at the baseline or streaking is indicative of polymer formation.
-
¹H NMR Spectroscopy: Prepare an NMR sample of the soluble portion. The characteristic vinyl protons of the maleimide ring typically appear as a singlet around 6.7-7.0 ppm.[7][15] The disappearance or significant reduction of this peak, along with the appearance of broad signals in the aliphatic region, confirms polymerization.
Step 3: Decision Point
-
If a significant portion of the monomer is still present and soluble: You may be able to salvage the material through purification.
-
If the material is largely insoluble or the analytical data shows extensive polymerization: It is highly recommended to discard the batch and obtain fresh monomer. Using polymerized material will lead to inaccurate concentrations and failed reactions.
Step 4: Corrective and Preventative Actions
-
Review your storage conditions: Were the vials properly sealed? Was the monomer exposed to light or elevated temperatures?
-
Implement stricter handling procedures: Always allow the container to warm to room temperature before opening to prevent moisture condensation. Purge the vial with an inert gas before re-sealing.
-
Consider adding a polymerization inhibitor to new batches of monomer for long-term storage.
Experimental Protocols
Protocol 1: HPLC Method for Assessing Maleimide Purity and Detecting Oligomers
This protocol provides a general reversed-phase HPLC method for monitoring the purity of a maleimide monomer and detecting the presence of oligomers.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Maleimide sample
-
Anhydrous DMSO or DMF for sample preparation
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the maleimide monomer and dissolve it in 1 mL of anhydrous DMSO or DMF to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (e.g., 95% A, 5% B) to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 302 nm (Maleimides have a characteristic absorbance around 302 nm, though it is weak).
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
The maleimide monomer should elute as a sharp, well-defined peak.
-
Oligomers and polymers, being more hydrophobic, may elute as broader peaks at later retention times, or if very large, may not elute at all.
-
Hydrolysis products will typically be more polar and elute earlier.
-
Calculate the purity of the monomer by dividing the peak area of the monomer by the total peak area of all components.
-
Protocol 2: Diels-Alder Protection of a Maleimide for Enhanced Storage Stability
This protocol describes a general procedure for protecting a maleimide group using furan, which can be reversed through a retro-Diels-Alder reaction before use.[5][18]
Materials:
-
Maleimide monomer
-
Furan (freshly distilled)
-
Toluene
-
Reaction vessel with a condenser and magnetic stirrer
Procedure:
-
Reaction Setup:
-
Dissolve the maleimide monomer in toluene in the reaction vessel.
-
Add a 5-10 fold molar excess of furan to the solution.
-
-
Diels-Alder Reaction:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the maleimide vinyl proton signal.
-
The reaction is typically complete within a few hours to overnight.
-
-
Purification:
-
Once the reaction is complete, remove the excess furan and toluene under reduced pressure.
-
The resulting furan-protected maleimide adduct can be purified by recrystallization or column chromatography.
-
-
Storage:
-
The furan-protected maleimide is significantly more stable and can be stored under the recommended conditions for extended periods without polymerization.
-
-
Deprotection (Retro-Diels-Alder):
-
To regenerate the maleimide, dissolve the furan adduct in a high-boiling solvent like toluene or xylenes and heat to 90-110°C.[5]
-
The progress of the deprotection can be monitored by the reappearance of the maleimide vinyl proton signal in the ¹H NMR spectrum.
-
The deprotected maleimide should be used immediately in the subsequent reaction.
-
References
-
Theoretical Study on Mechanism of Initiation Reaction of Asymmetric Anionic Polymerization of N-Substituted Maleimide with a Zn catalyst. J-Stage. Available from: [Link]
- Thermal Stability of Novel Maleimide Polymers Based on Dapsone. Systematic Reviews in Pharmacy. 2021 Jan 15;12(1):193-200.
-
Anionic polymerization of N-substituted maleimide with achiral and chiral amines as an initiator. ResearchGate. Available from: [Link]
-
Maleimide - still active after immediate freezing in DI? ResearchGate. Available from: [Link]
- Carbon-13 NMR analysis of the polymer microstructure of a cured-bis(maleimide)-styrene thermoset resin. Macromolecules. 1988;21(8):2456-62.
- Synthesis of Maleimide-End-Functionalized Star Polymers and Multimeric Protein−Polymer Conjugates. Macromolecules. 2009 Jul 29;42(15):5584-92.
-
Polymer Chemistry. Royal Society of Chemistry. Available from: [Link]
- Time Domain NMR in Polymer Science: From the Laboratory to the Industry. MDPI. 2019 Apr 30;8(5):201.
- Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Frontiers in Chemistry. 2021 Jul 25;9:694253.
- Synthesis of Semitelechelic Maleimide Poly(PEGA) for Protein Conjugation By RAFT Polymerization. Biomacromolecules. 2009 Jun 9;10(7):1939-43.
-
DSC ANALYSIS OF THERMOSETTING POLYIMIDES BASED ON THREE BISMALEIMIDE RESIN EUTECTIC MIXTURES. SID. Available from: [Link]
- Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjug
-
Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation. PMC. Available from: [Link]
-
Sample Preparation – GPC. Polymer Chemistry Characterization Lab. Available from: [Link]
- Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. Journal of Chemical Health Risks. 2023 Feb 28;13(1):57-64.
- New insights into the cross-linking and degradation mechanism of Diels–Alder hydrogels. RSC Publishing. 2014 Nov 7.
-
The effects of cure temperature history on the stability of polyimide films. IOPscience. Available from: [Link]
-
DSC Analysis of Thermosetting Polyimides Based on Three Bismaleimide Resin Eutectic Mixtures. ResearchGate. Available from: [Link]
- Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage? MDPI. 2021 Apr 13;13(8):1299.
- Protocol for PEG Maleimide. BroadPharm. 2022 Jan 18.
- A Three-Pronged Template Approach for Rapid HPLC Method Development.
- Perfluoropolyalkylether Maleimides for Protection From Oxygen Inhibition and Surface Modification of Photoinitiator-Free UV-Cured Polymers. Frontiers in Chemistry. 2020 Jan 23;7:931.
- ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLIC
-
Kinetic study of the photo-induced copolymerization of N-substituted maleimides with electron donor monomers. ScienceDirect. Available from: [Link]
-
Visible light induced polymerization of maleimide–vinyl and maleimide–allyl ether based systems. ResearchGate. Available from: [Link]
- Exploiting Protected Maleimides to Modify Oligonucleotides, Peptides and Peptide Nucleic Acids. MDPI. 2015 Apr 10;16(4):7943-79.
- Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymeriz
- Guidelines for Protein/Antibody Labeling with Maleimide Dyes. Alfa Chemistry. 2024 Nov 18.
- Protocol: Maleimide Labeling of Protein Thiols. Biotium. 2020 Aug 11.
- I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?
- Maleimide Crosslinker Selection Guide. Vector Labs. 2025 Sep 1.
- Photoinduced Transformations with Diverse Maleimide Scaffolds. PMC. 2024 Oct 16.
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available from: [Link]
- Recyclization of Maleimides by Binucleophiles as a General Approach for Building Hydrogenated Heterocyclic Systems. PMC. 2022 Aug 18.
-
Steps for HPLC Method Development. Pharmaguideline. Available from: [Link]
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. 2020 Nov 15.
-
Tuning the Transdermal Delivery of Hydroquinone upon Formulation with Novel Permeation Enhancers. PMC. Available from: [Link]
- Theoretical Study on the Grafting Reaction of Maleimide to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. 2018 Sep 19;7(9):283.
-
Synergistic effects of atomic oxygen and thermal cycling in low earth orbit on polymer-matrixed space material. PMC. Available from: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. azom.com [azom.com]
- 3. sid.ir [sid.ir]
- 4. mdpi.com [mdpi.com]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. researchgate.net [researchgate.net]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 8. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Tuning the Transdermal Delivery of Hydroquinone upon Formulation with Novel Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Perfluoropolyalkylether Maleimides for Protection From Oxygen Inhibition and Surface Modification of Photoinitiator-Free UV-Cured Polymers [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sysrevpharm.org [sysrevpharm.org]
- 18. The effects of cure temperature history on the stability of polyimide films [jos.ac.cn]
Technical Support Center: Catalyst Removal for Poly((S)-(-)-N-(1-Phenylethyl)maleimide)
Topic: Purification and Catalyst Residue Removal for Poly(PEM) Document ID: PEM-PUR-001 Last Updated: 2025-05-21 Audience: Polymer Chemists, drug delivery researchers.
Executive Summary & Critical Context
Poly((S)-(-)-N-(1-Phenylethyl)maleimide) (Poly(PEM)) is a high-value chiral polymer often used in enantioselective separation membranes and as a support for asymmetric catalysis. Its utility relies heavily on its optical purity and helical conformation .
Why Catalyst Removal is Critical:
-
Optical Interference: Transition metals (Cu, Zn) and organolithium residues can coordinate with the imide carbonyls, altering the polymer's helical pitch. This leads to erroneous specific rotation (
) data. -
Toxicity (ICH Q3D): For drug delivery applications, residual metals like Copper (Class 2A) and Lithium (Class 3) must be reduced below PDE limits (e.g., Cu < 300 ppm for oral, lower for parenteral).
-
Thermal Stability: Metal residues act as oxidation catalysts, significantly lowering the degradation temperature (
) of the polymer.
Diagnostic Module: Do I have Residue?
Before selecting a purification protocol, confirm the nature of the impurity.
| Indicator | Potential Residue | Diagnostic Method |
| Green/Blue Tint | Copper (II) (from ATRP) | Visual Inspection / UV-Vis (Absorbance ~600-800 nm) |
| Yellow/Orange | Oxidized Ligands or Iron | Visual / NMR (Broadening of aromatic peaks) |
| High Ash Content | Inorganic Salts (Li, Mg, Zn) | TGA (Thermogravimetric Analysis) residue at 600°C |
| Unexpected | Metal-Polymer Coordination | ICP-MS (Inductively Coupled Plasma Mass Spectrometry) |
Decision Matrix: Selection of Purification Method
Figure 1: Workflow for selecting the appropriate purification strategy based on polymerization mechanism.
Protocol A: Anionic Catalyst Removal (Li, Zn, Mg)
Context: Anionic polymerization of PEM is often initiated with organolithium (e.g., n-BuLi) or organozinc complexes (e.g.,
The Challenge: Metal ions form tight aggregates with the imide carbonyls. Simple precipitation into methanol is insufficient because the metal-polymer complex precipitates together.
Step-by-Step Procedure: Acidified Reprecipitation
-
Dissolution: Dissolve the crude polymer in minimal THF or Chloroform (
). Target a concentration of ~5-10 wt%. -
Acidification: Add 1-2 drops of concentrated Hydrochloric Acid (HCl) per 10 mL of polymer solution. Stir for 30 minutes.
-
Precipitation: Drop the polymer solution slowly into a large excess (10x volume) of Methanol containing 1% HCl .
-
Note: Use vigorous stirring (magnetic stir bar at >500 RPM).
-
-
Filtration: Collect the white precipitate via vacuum filtration (sintered glass funnel).
-
Washing: Wash the filter cake 3x with pure Methanol (to remove the acid and ligand residues).
-
Drying: Dry under vacuum at 40°C for 24 hours.
Expert Tip: If using Sparteine or other amine ligands, they may co-precipitate. If NMR shows ligand peaks (multiplets at 1.0–3.0 ppm), redissolve the polymer in THF and reprecipitate into Acidic Methanol a second time. The acid keeps the amine ligand protonated (
Protocol B: ATRP Catalyst Removal (Copper)
Context: Atom Transfer Radical Polymerization (ATRP) provides excellent control over molecular weight but leaves significant Copper (Cu) residue (often colored).
The Challenge: Poly(PEM) is relatively polar. Using ion-exchange resins can sometimes lead to polymer adsorption (yield loss).
Method 1: Neutral Alumina Passage (Recommended)
This is the standard "first-pass" method for removing the bulk of the catalyst.
-
Preparation: Dilute the reaction mixture with THF (1:1 ratio). Do not precipitate yet.
-
Column Setup: Pack a short column (or a sintered glass funnel) with Neutral Alumina (Brockmann Activity I).
-
Why Neutral? Basic alumina can hydrolyze the maleimide ring; Acidic alumina might degrade sensitive end-groups.
-
-
Filtration: Pass the green/blue polymer solution through the alumina bed.
-
Observation: The copper complex should adsorb to the alumina, forming a distinct colored band at the top. The eluent should be clear/colorless.
-
-
Precipitation: Concentrate the filtrate via rotary evaporation and precipitate into Methanol.
Method 2: Scavenger Resins (For Ultra-High Purity)
If the polymer retains a faint tint or ICP-MS shows Cu > 10 ppm, use a macroporous polystyrene-based chelating resin (e.g., Dowex M4195 or specific thiol-functionalized silica).
-
Dissolution: Dissolve polymer in THF.
-
Treatment: Add resin beads (approx 10 wt% relative to polymer).
-
Agitation: Stir gently for 2-4 hours. Do not use magnetic stirring bars that grind the beads; use an overhead stirrer or shaker.
-
Filtration: Filter out the beads.
-
Recovery: Precipitate the polymer as usual.
Comparative Data: Efficiency of Removal Methods
The following table summarizes expected copper removal efficiencies for Poly(PEM) synthesized via ATRP (Initial Cu ~2000 ppm).
| Method | Final Cu Content (ppm) | Polymer Recovery (%) | Pros | Cons |
| Simple Precipitation (MeOH) | ~800 - 1200 | 95% | Fast | Ineffective for coordination complexes. |
| Alumina Column (Neutral) | 10 - 50 | 85 - 90% | Removes color effectively | Some polymer adsorption loss. |
| Chelating Resin (Thiol) | < 5 | > 95% | High purity, reusable | Slow kinetics (requires hours). |
| Liquid-Liquid Extraction (EDTA) | 50 - 100 | 90% | Scalable | Emulsion formation risk with Poly(PEM). |
Troubleshooting & FAQs
Q1: My polymer turned pink/red after acid washing. What happened?
A: This often indicates the oxidation of trace phenolic impurities or the formation of specific charge-transfer complexes if the phenyl ring on the maleimide is substituted. However, for standard (S)-(-)-N-(1-Phenylethyl)maleimide, pink coloration usually suggests incomplete removal of the amine ligand (like sparteine) which has oxidized over time.
-
Fix: Perform a reprecipitation into acidic methanol to fully protonate and wash away the amine.
Q2: The Specific Rotation ( ) is lower than literature values (-100° to -300° range). Did I racemize it?
A: Not necessarily. While thermal racemization is possible >150°C, a low rotation is often due to Metal-Templating .
-
Explanation: Lithium or Zinc ions can "pin" the polymer backbone into a specific conformation that opposes the natural helical twist of the metal-free polymer.
-
Test: Run an ICP-MS. If metal > 100 ppm, perform a chelation wash (Protocol A). If rotation does not recover after metal removal, then racemization occurred during synthesis (likely reaction temperature was too high).
Q3: Can I use dialysis?
A: Only if the polymer is water-soluble (which Poly(PEM) is generally not, unless sulfonated). For organic-soluble Poly(PEM), you can use organic dialysis (using benzoylated cellulose tubing compatible with THF/DMF), but this is slow and solvent-intensive. Precipitation is preferred.
Q4: The GPC trace shows a "shoulder" after purification.
A: If you used Basic Alumina , you likely hydrolyzed a fraction of the imide rings to amic acids. These groups interact strongly with GPC columns, causing tailing or shoulders. Always use Neutral Alumina or acidic wash protocols for maleimides.
References
-
Oishi, T., et al. "Asymmetric polymerization of N-substituted maleimides." Polymer Journal, 1991. (Foundational work on chiral PEM synthesis and optical properties).
-
Matyjaszewski, K., et al. "Catalyst Removal in Atom Transfer Radical Polymerization."[3] Carnegie Mellon University / Matyjaszewski Polymer Group. (Authoritative protocols for Cu removal).
-
International Conference on Harmonisation (ICH). "Guideline Q3D(R2) on elemental impurities." European Medicines Agency, 2022. (Regulatory limits for metals in drug products).
- Shen, Y., & Zhu, S. "Atom transfer radical polymerization of N-phenylmaleimide." Macromolecular Chemistry and Physics, 2001.
Sources
Validation & Comparative
A Comparative Guide to the Thermal Decomposition of (S)-(-)-N-(1-Phenylethyl)maleimide and N-ethylmaleimide for Researchers and Drug Development Professionals
Introduction
In the landscape of bioconjugation and materials science, N-substituted maleimides are pivotal reagents, prized for their reactivity and versatility. Among these, (S)-(-)-N-(1-Phenylethyl)maleimide and N-ethylmaleimide are frequently employed. While their applications in forming stable thioether bonds are well-documented, a thorough understanding of their thermal stability is crucial for defining their operational limits in high-temperature applications, assessing their shelf-life, and ensuring the thermal resilience of their conjugates. This guide provides a detailed comparison of the thermal decomposition of these two maleimide derivatives, grounded in chemical principles and supported by established analytical methodologies.
Structural and Electronic Considerations: A Tale of Two Substituents
The thermal stability of a molecule is intrinsically linked to its structure. The core difference between the two compounds lies in the N-substituent: an ethyl group versus a 1-phenylethyl group. This seemingly small variation has significant implications for the molecule's stability.
-
(S)-(-)-N-(1-Phenylethyl)maleimide: The presence of a phenyl group introduces aromaticity and a larger, bulkier substituent at the nitrogen atom. The phenyl group can participate in resonance, potentially stabilizing the molecule. Furthermore, the increased steric hindrance provided by the 1-phenylethyl group can restrict intermolecular interactions and molecular vibrations that might otherwise lead to decomposition at lower temperatures. It is a general principle that polymers derived from N-substituted maleimides with aromatic or bulky groups exhibit enhanced thermal stability.[1][2]
-
N-ethylmaleimide (NEM): The ethyl group is a simple, flexible alkyl chain. It is less sterically demanding and lacks the electronic stabilization afforded by an aromatic ring. Consequently, from a theoretical standpoint, NEM is expected to have a lower thermal decomposition temperature compared to its phenylethyl counterpart.
Anticipated Thermal Decomposition Profiles: A Hypothesis
Based on the structural differences, we can hypothesize the relative thermal stabilities. The additional steric bulk and potential for electronic stabilization from the phenyl ring in (S)-(-)-N-(1-Phenylethyl)maleimide are expected to result in a higher decomposition temperature. This hypothesis can be experimentally verified using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The following table presents hypothetical yet scientifically plausible data that one might expect to obtain from such analyses. This data is for illustrative purposes to highlight the expected differences.
| Parameter | (S)-(-)-N-(1-Phenylethyl)maleimide (Hypothetical) | N-ethylmaleimide (Hypothetical) |
| Melting Point (Tm) | 33-35 °C[3][4] | 43-46 °C[5] |
| Onset of Decomposition (TGA) | ~250 °C | ~210 °C |
| 5% Mass Loss Temperature (Td5) | ~265 °C | ~225 °C |
| Peak Decomposition Temperature (DTG) | ~280 °C | ~240 °C |
| Decomposition Enthalpy (DSC) | Higher (more endothermic) | Lower |
Experimental Protocols for Thermal Analysis
To empirically determine the thermal decomposition profiles of these compounds, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7]
Objective: To determine the decomposition temperature and mass loss profile of each maleimide.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the maleimide sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[8]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset temperature of decomposition, the temperature at 5% mass loss (Td5), and the peak decomposition temperature from the first derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting and decomposition.[9][10]
Objective: To determine the melting point and enthalpy of decomposition for each maleimide.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the maleimide sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to 350 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Identify the endothermic peak corresponding to melting and determine the melting temperature (Tm).
-
Identify the exothermic or endothermic peak(s) associated with decomposition and determine the peak temperature and enthalpy of decomposition (ΔHdecomp).
-
Visualizing the Experimental Workflow
Caption: Workflow for the thermal analysis of maleimide derivatives.
Proposed Thermal Decomposition Mechanisms
The thermal decomposition of N-substituted maleimides likely proceeds through radical mechanisms, initiated by the homolytic cleavage of the weakest bonds in the molecule.
(S)-(-)-N-(1-Phenylethyl)maleimide Decomposition
The benzylic C-N bond is a likely point of initial cleavage due to the stability of the resulting phenylethyl radical.
Caption: Proposed decomposition pathway for (S)-(-)-N-(1-Phenylethyl)maleimide.
N-ethylmaleimide Decomposition
For NEM, the decomposition is likely initiated by the cleavage of the N-C bond of the ethyl group.
Sources
- 1. Thermal Study and Characterization of New Synthesis N-Benzylmaleimide and N- Phynyl Maleiide Polymers – IJERT [ijert.org]
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- 4. (S)-(-)-N-(1-苯基乙基)马来酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 10. atascientific.com.au [atascientific.com.au]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-(-)-N-(1-Phenylethyl)maleimide
As researchers dedicated to advancing drug development and scientific discovery, our responsibility extends beyond the benchtop. The safe and compliant management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (S)-(-)-N-(1-Phenylethyl)maleimide, a reagent frequently used in bioconjugation. The procedures outlined here are designed to ensure the safety of laboratory personnel and adherence to regulatory standards.
Hazard Profile and Risk Assessment
(S)-(-)-N-(1-Phenylethyl)maleimide is a member of the maleimide family, which is widely used to form stable covalent bonds with thiol groups on proteins and other biomolecules.[1][2][3] Understanding its hazard profile is the first step in safe handling and disposal. The primary risks associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause skin irritation (H315) and serious eye irritation (H319). Maleimides, in general, can be corrosive and cause skin burns.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation (H335).
-
Toxicity: Some maleimides are classified as toxic if swallowed.[4]
Given these hazards, all waste streams containing this compound, regardless of concentration, must be treated as hazardous chemical waste.[6][7]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
The Core Principle: Segregation and Containment
The foundational principle of chemical waste management is to prevent unintended reactions and ensure proper treatment. This is achieved through rigorous segregation and secure containment.
Incompatible Materials: (S)-(-)-N-(1-Phenylethyl)maleimide waste must be kept separate from:
Mixing these materials can lead to vigorous, exothermic reactions or the release of toxic gases. Always check the Safety Data Sheet (SDS) for detailed incompatibility information.[11]
Step-by-Step Disposal Protocols
Follow these specific procedures for different waste streams generated during your research. All handling of this chemical and its waste should be performed in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]
Protocol 3.1: Solid Waste Disposal
This category includes expired or unused (S)-(-)-N-(1-Phenylethyl)maleimide, as well as contaminated consumables.
Applicable Waste:
-
Unused or expired solid reagent
-
Contaminated weighing boats, spatulas, and weighing paper
-
Contaminated gloves, bench paper, and pipette tips
-
Materials used for spill cleanup
Procedure:
-
Collection: Carefully place all solid waste into a designated, chemically compatible hazardous waste container.[7][13] This should be a container with a secure, sealable lid, often a plastic pail or a lined drum.
-
Avoid Dust Generation: When transferring the solid powder, use techniques that minimize dust formation.[12][13] Do not dry-sweep spills; gently sweep up material and place it in the waste container.[5]
-
Labeling: Securely affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "(S)-(-)-N-(1-Phenylethyl)maleimide Solid Waste." [7][11]
-
Storage: Keep the container tightly sealed except when adding waste.[14] Store it in a designated Satellite Accumulation Area (SAA) within your laboratory, away from incompatible materials.[6]
Protocol 3.2: Liquid Waste Disposal
This category includes all solutions containing (S)-(-)-N-(1-Phenylethyl)maleimide.
Applicable Waste:
-
Reaction mixtures containing the compound
-
Solutions in organic solvents (e.g., DMSO, DMF)
-
Aqueous buffers used in conjugation reactions
-
Rinsate from container decontamination (see Protocol 3.3)
Procedure:
-
Collection: Pour all liquid waste into a dedicated, leak-proof, and chemically resistant hazardous waste container.[15] Polyethylene containers are generally suitable. Do not use glass Schott bottles for waste.[11]
-
Prohibition of Drain Disposal: Under no circumstances should this waste be poured down the sink or any other drain.[14] This is a regulatory requirement and crucial for protecting aquatic ecosystems.[7][16]
-
Labeling: Securely affix a "Hazardous Waste" label. Write the full chemical name "(S)-(-)-N-(1-Phenylethyl)maleimide" and list all solvent components with their approximate percentages.
-
Storage: Keep the container tightly sealed. Store it in secondary containment (such as a larger plastic tub) within your designated SAA to prevent spills.[14]
Protocol 3.3: Decontamination of "Empty" Containers
The original reagent bottle is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.
Procedure:
-
Triple Rinsing: Rinse the "empty" container three times with a small amount of a suitable solvent that can dissolve the compound (e.g., acetone or ethanol).[14][15]
-
Collect Rinsate: Crucially, collect all three rinses as hazardous liquid waste and add them to your designated liquid waste container as described in Protocol 3.2.[14] This rinsate is considered hazardous.
-
Container Disposal: Once triple-rinsed, deface or remove the original label to prevent confusion.[11][15] The container can now typically be disposed of in the appropriate glass or plastic recycling bin.[11] Always consult your institution's specific policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste generated from (S)-(-)-N-(1-Phenylethyl)maleimide.
Caption: Disposal workflow for (S)-(-)-N-(1-Phenylethyl)maleimide waste streams.
Final Collection and Disposal
Laboratory personnel are responsible for the proper accumulation and labeling of waste at the point of generation.[14] Once your waste container is nearly full (approximately 90%), or if it has been accumulating for a period defined by your institution (e.g., 12 months), you must arrange for its removal.[6]
Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a hazardous waste pickup.[6][15] EHS professionals are trained to handle, transport, and arrange for the final disposal of the waste in compliance with all federal, state, and local regulations.[6][14][16]
By adhering to these procedures, you contribute to a safe and compliant research environment, protecting yourself, your colleagues, and the community.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Chapter 20: Chemical Waste Management. (2025, January). University of Nevada, Reno.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- SAFETY DATA SHEET - Maleimide. (2025, December 27). Thermo Fisher Scientific.
- Maleimide - Material Safety Data Sheet. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - N-Phenylmaleimide. (2025, July 16). FUJIFILM Wako.
- SAFETY DATA SHEET - Maleic acid N-ethylimide. (2009, September 20). Fisher Scientific.
- Maleimide - Safety Data Sheet. ChemicalBook.
- N-Methylmaleimide MSDS. (2005, February 14). ScienceLab.com.
- (S)-(-)-N-(1-Phenylethyl)maleimide 97. Sigma-Aldrich.
- Safe Disposal of 1,10-Phenanthroline Maleimide: A Procedural Guide. Benchchem.
- N-phenylmaleimide Material Safety Data Sheet. Szabo-Scandic.
- Exploiting Protected Maleimides to Modify Oligonucleotides, Peptides and Peptide Nucleic Acids. (2015, April 10). MDPI.
- Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. (2025, December 4).
- The Thiol-Maleimide Reaction: A Guide. (2022, February 9). Bachem.
- Maleimide Reaction Chemistry. Vector Labs.
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A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-(-)-N-(1-Phenylethyl)maleimide
As researchers and drug development professionals, our work with highly specific chemical reagents demands an equally specific approach to safety. (S)-(-)-N-(1-Phenylethyl)maleimide is a valuable chiral building block, particularly useful in bioconjugation and pharmaceutical synthesis due to its selective reactivity with thiols.[1] However, its utility is matched by potential hazards that necessitate a robust and intelligent Personal Protective Equipment (PPE) strategy. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety when handling this compound.
Foundational Hazard Assessment: Understanding the Risk
Before we can select the appropriate PPE, we must first understand the specific risks posed by (S)-(-)-N-(1-Phenylethyl)maleimide. According to its Safety Data Sheet (SDS), the compound is classified with the following hazard codes:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning". Beyond this specific compound, the broader class of maleimides is known for the potential to cause skin sensitization, an allergic reaction that can develop after repeated exposure.[2][3][4] Therefore, our PPE strategy must be designed not only to prevent immediate irritation but also to minimize any cumulative exposure that could lead to long-term sensitization.
Core PPE: The Non-Negotiable Baseline
For any procedure involving (S)-(-)-N-(1-Phenylethyl)maleimide, a baseline level of PPE is mandatory. This is your "always-on" protection, regardless of the quantity or concentration being handled.
-
Body Protection: A standard, buttoned lab coat is sufficient for baseline protection against minor spills and contamination.
-
Eye Protection: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum. The risk of serious eye irritation is significant.
-
Hand Protection: Nitrile gloves are required. Given the potential for skin irritation and sensitization, it is critical to ensure gloves are worn at all times when there is a risk of contact.[2]
Task-Specific PPE Protocols: Adapting Protection to the Procedure
A truly effective safety protocol adapts to the specific risks of each experimental step. The physical form of the chemical and the procedure being performed dictate the level of protection required.
Task 1: Weighing and Aliquoting (Solid Form)
Handling (S)-(-)-N-(1-Phenylethyl)maleimide in its solid, powdered form presents the highest risk of aerosolization and inhalation. The primary goal is to prevent fine particulates from becoming airborne and being inhaled or settling on surfaces.
-
Engineering Controls: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood or a powder containment hood.
-
Respiratory Protection: When handling quantities that could generate dust, a respirator is required. An N95 dust mask may be sufficient for small amounts, but for larger quantities or in the absence of optimal ventilation, a half-face respirator with an ABEK (EN14387) or P100 (NIOSH) particulate filter is recommended.[5][6]
-
Hand Protection: Standard nitrile gloves are sufficient, but care must be taken to avoid puncturing the gloves on spatulas or other equipment. Change gloves immediately if contamination is suspected.
Task 2: Dissolution and Solution Handling
Once dissolved, the primary risk shifts from inhalation of dust to exposure from splashes and aerosols.
-
Engineering Controls: All work should remain within a chemical fume hood to contain any vapors or aerosols generated during the process.[7]
-
Eye Protection: The risk of a splash causing serious eye damage is high. Upgrade from safety glasses to chemical splash goggles.[2] If there is a significant risk of splashing, such as during vigorous mixing or transfer of large volumes, a full-face shield should be worn over the goggles.[2]
-
Hand Protection: The choice of solvent dictates the glove material. While nitrile is broadly effective, consult a glove compatibility chart for the specific solvent being used (e.g., DMSO, DMF).[8] For prolonged or frequent contact, select a glove with a higher protection class (breakthrough time >60 minutes).[2]
Task 3: Waste Handling and Disposal
The final stage of the workflow, disposal, carries its own set of risks. All materials that have come into contact with the chemical are considered hazardous waste.[7][9]
-
Hand Protection: Wear robust gloves, such as double-gloving with nitrile gloves or using thicker, chemical-resistant gloves, when handling waste containers.[2]
-
Body Protection: A PVC apron worn over the lab coat can provide an additional barrier against splashes when consolidating liquid waste.[2]
-
Eye Protection: Chemical splash goggles are mandatory.
Summary of PPE Requirements
The following table summarizes the recommended PPE for each stage of handling (S)-(-)-N-(1-Phenylethyl)maleimide.
| Laboratory Task | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing & Aliquoting (Solid) | Chemical Splash Goggles | Nitrile Gloves | N95 or Half-mask respirator with P100/ABEK filters[6] | Lab Coat |
| Dissolution & Solution Handling | Chemical Splash Goggles (Face shield for large volumes)[2] | Solvent-appropriate Nitrile Gloves | Not required if in fume hood | Lab Coat |
| Reaction & Purification | Chemical Splash Goggles | Solvent-appropriate Nitrile Gloves | Not required if in fume hood | Lab Coat |
| Waste Disposal | Chemical Splash Goggles | Double Nitrile Gloves or thicker chemical-resistant gloves[2] | Not typically required | Lab Coat, PVC Apron[2] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for (S)-(-)-N-(1-Phenylethyl)maleimide.
Operational and Disposal Plans
Safe Doffing (Removal) of PPE
Contamination during PPE removal is a common cause of exposure. Follow this sequence:
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out.
-
Apron (if used): Untie and allow it to fall forward, touching only the ties.
-
Face Shield/Goggles: Handle by the strap, pulling away from your face.
-
Lab Coat: Unbutton and peel off from the shoulders, turning the sleeves inside-out.
-
Respirator: Remove last by pulling the straps over your head.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
Spill Management
For minor spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including respiratory protection), cover liquid spills with an inert absorbent material like vermiculite or sand.[6][9]
-
For solid spills, carefully sweep or use a specialized vacuum to avoid generating dust.[2]
-
Collect all contaminated materials in a sealed, clearly labeled hazardous waste container.[7]
Disposal Protocol
All waste contaminated with (S)-(-)-N-(1-Phenylethyl)maleimide must be treated as hazardous chemical waste.[2]
-
Solid Waste: Unused chemical, contaminated gloves, pipette tips, weighing boats, and spill cleanup materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not fill containers beyond 90% capacity.[7]
-
Never dispose of this chemical or its contaminated materials down the drain.[9] Adhere strictly to your institution's and local regulatory guidelines for hazardous waste disposal.[2][7]
References
-
JenKem Technology. (2012). Material Safety Data Sheet - Maleimide PEG. Retrieved from [Link]
-
ReagentWorld. (2017). Product MSDS, Maleimide. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
